molecular formula C64H113N11O13 B12385103 Cyclosporin A acetate-d4

Cyclosporin A acetate-d4

货号: B12385103
分子量: 1248.7 g/mol
InChI 键: KUSICUWKCBCAHV-UWDCJETPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclosporin A acetate-d4 is a useful research compound. Its molecular formula is C64H113N11O13 and its molecular weight is 1248.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C64H113N11O13

分子量

1248.7 g/mol

IUPAC 名称

[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate

InChI

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D

InChI 键

KUSICUWKCBCAHV-UWDCJETPSA-N

手性 SMILES

[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H]

规范 SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

产品来源

United States

Foundational & Exploratory

Cyclosporin A Acetate-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Deuterated Immunosuppressant Analog for Advanced Analytical Applications

Abstract

Cyclosporin A acetate-d4 is a deuterated analog of Cyclosporin A, a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its primary application as an internal standard in quantitative mass spectrometry, and the underlying mechanism of action of its parent compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the key signaling pathways affected by Cyclosporin A and outlines a typical experimental workflow for its application in a research or clinical setting.

Introduction

Cyclosporin A is a cyclic polypeptide consisting of 11 amino acids, originally isolated from the fungus Tolypocladium inflatum. Its potent immunosuppressive properties are primarily mediated through the inhibition of calcineurin, a key phosphatase involved in T-cell activation. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial to ensure efficacy while minimizing toxicity.

This compound is a stable isotope-labeled version of Cyclosporin A acetate. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use improves the accuracy and precision of Cyclosporin A quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.

Chemical and Physical Properties

This compound is structurally identical to Cyclosporin A acetate, with the exception of four hydrogen atoms being replaced by deuterium.

PropertyValueReference
Molecular Formula C₆₄H₁₀₉D₄N₁₁O₁₃--INVALID-LINK--
Molecular Weight 1248.67 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity Typically >98%--INVALID-LINK--
Solubility Soluble in DMSO and ethanol. Insoluble in water.--INVALID-LINK--
Storage Store at -20°C--INVALID-LINK--

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is central to the activation of T-lymphocytes, which play a critical role in the adaptive immune response.

The mechanism can be summarized in the following steps:

  • Complex Formation: Cyclosporin A enters the cytoplasm of a T-cell and binds to its intracellular receptor, cyclophilin.

  • Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.

  • NFAT Dephosphorylation Prevention: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.

  • Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

  • Suppression of Gene Transcription: The absence of nuclear NFAT prevents the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).

  • Reduced T-Cell Proliferation: IL-2 is a crucial growth factor for T-cells. The inhibition of its production leads to a decrease in T-cell proliferation and a dampening of the immune response.

G Cyclosporin A Mechanism of Action cluster_cell T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus CSA Cyclosporin A Cyclophilin Cyclophilin CSA->Cyclophilin binds to CSA_Complex Cyclosporin A-Cyclophilin Complex CSA->CSA_Complex Cyclophilin->CSA_Complex Calcineurin Calcineurin CSA_Complex->Calcineurin inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus translocates to IL2_gene IL-2 Gene NFAT_nucleus->IL2_gene activates transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2 Interleukin-2 IL2_mRNA->IL2 T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation promotes

Cyclosporin A inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

Application in Quantitative Analysis: LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of Cyclosporin A in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Protocols

Below are representative protocols for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.

This is a common and rapid method for sample cleanup.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.

  • Addition of Internal Standard and Precipitating Agent: Add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing a known concentration of this compound, often with zinc sulfate to enhance protein precipitation).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following are typical LC conditions for the separation of Cyclosporin A.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid and 2 mM ammonium acetate
Gradient A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes.
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 50 - 60 °C
Injection Volume 5 - 20 µL

A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Cyclosporin AQ1: m/z 1202.8 -> Q3: m/z 1184.8 (Ammonium adduct)
This compoundQ1: m/z 1249.9 -> Q3: m/z 1191.9 (Ammonium adduct)
Collision Energy Optimized for each transition
Dwell Time 50 - 100 ms
Quantitative Data

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following table summarizes typical performance characteristics of LC-MS/MS methods for Cyclosporin A quantification.

ParameterTypical Value
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 - 10 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%

Pharmacokinetics and the Impact of Deuteration

The pharmacokinetic properties of Cyclosporin A are complex and highly variable among individuals. It is a lipophilic molecule with variable oral bioavailability. Metabolism is extensive and occurs primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.

Deuteration, the substitution of hydrogen with deuterium, can potentially alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. This can lead to:

  • Reduced rate of metabolism

  • Increased plasma exposure (AUC)

  • Longer half-life

  • Altered metabolite profiles

Experimental Workflow

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Cyclosporin A in a clinical or research laboratory, from sample receipt to data analysis and reporting.

G Therapeutic Drug Monitoring Workflow for Cyclosporin A Sample_Reception Sample Reception (Whole Blood) Sample_Login Sample Login & LIMS Entry Sample_Reception->Sample_Login Sample_Prep Sample Preparation (Protein Precipitation with IS) Sample_Login->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Integration LCMS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Data_Review Data Review & QC Check Quantification->Data_Review Report_Generation Report Generation Data_Review->Report_Generation Clinical_Review Clinical Review & Dose Adjustment Report_Generation->Clinical_Review

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of Cyclosporin A Acetate-d4

This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and mechanisms of action related to this compound. This deuterated analog of Cyclosporin A acetate serves as a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.

Core Chemical and Physical Properties

This compound is a deuterated and acetylated derivative of Cyclosporin A, a potent immunosuppressant. The introduction of deuterium atoms provides a stable isotopic label, making it ideal for use in mass spectrometry-based quantification, while the acetate group modifies its biological activity, rendering it a non-immunosuppressive analog.[1]

Data Presentation: Quantitative Properties
PropertyValueCitations
Molecular Formula C₆₄H₁₀₉D₄N₁₁O₁₃[1][2][3]
Molecular Weight 1248.67 g/mol [1][3][4]
Accurate Mass 1247.88 Da[3][5]
Appearance White to off-white solid[6][7][8]
Purity (Typical) >97% (by HPLC)[7]
Isotopic Purity >98% atom D[7]
Storage Temperature -20°C (long-term)[4][8]
Parent Drug Cyclosporine[2]

Synonyms: 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic-d4 acid] Cyclosporin A; B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4.[1][7][9]

Experimental Protocols

The quantification and analysis of Cyclosporin A and its analogs are critical in both research and clinical settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the reference methods for accurate determination.[10][11]

Protocol: Quantification of Cyclosporin Analogs by LC-MS/MS

This protocol outlines a general procedure for the analysis of Cyclosporin A using a deuterated internal standard like this compound.

1. Sample Preparation (Whole Blood):

  • A 20 µL aliquot of EDTA-anticoagulated whole blood is mixed with 400 µL of a sample pretreatment reagent.[12]

  • This reagent typically consists of 0.05 M zinc sulfate and the internal standard (e.g., this compound) at a known concentration (e.g., 30.0 ng/mL) in a 50% methanol/water solution.[12] Zinc sulfate is used for protein precipitation.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for injection into the LC-MS/MS system.

2. Chromatographic Separation (HPLC):

  • Column: A reverse-phase column (e.g., C18) is commonly used.[13]

  • Mobile Phase: A gradient elution is typically employed.

    • Buffer A: 2 mM ammonium acetate and 0.1% formic acid in water.[12]

    • Buffer B: Methanol.[12]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[12]

  • Gradient Program: The gradient starts with a certain percentage of Buffer B, ramps up to a high percentage to elute the analyte, and then returns to the initial conditions to re-equilibrate the column for the next injection.[12]

  • Injection Volume: 10 µL.[12][14]

  • Column Temperature: Maintained at an elevated temperature (e.g., 50-75°C) to improve peak shape and reduce viscosity.[13][14]

3. Mass Spectrometric Detection (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Cyclosporin A) and the internal standard (this compound).

  • Data Analysis: The concentration of Cyclosporin A in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood Whole Blood Sample reagent Add Pretreatment Reagent (Zinc Sulfate + Internal Standard) blood->reagent vortex Vortex & Centrifuge reagent->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quant Quantification (Peak Area Ratio vs. Calibration Curve) detection->quant result Concentration Result quant->result

Caption: Workflow for LC-MS/MS quantification of Cyclosporin A.

Mechanism of Action: Signaling Pathways

While this compound is considered non-immunosuppressive, its parent compound, Cyclosporin A, exerts its effects by inhibiting key signaling pathways in T-cells. The primary mechanism involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[15][16]

  • Complex Formation: Cyclosporin A enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.[17][18]

  • Calcineurin Inhibition: The resulting Cyclosporin A-cyclophilin complex binds to and inhibits calcineurin.[15][16]

  • NFAT Dephosphorylation Block: Calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[15][18]

  • Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate into the nucleus. This blockage prevents the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[17][19]

  • Suppression of T-Cell Activation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, which is the basis of Cyclosporin A's immunosuppressive effect.[16][17]

In addition to the calcineurin/NFAT pathway, Cyclosporin A has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[16]

Signaling Pathway Diagram

cyclosporin_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibition NFAT NFAT NFAT_P NFAT (P) NFAT_P->NFAT Dephosphorylation NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation DNA Gene Transcription (e.g., IL-2) NFAT_n->DNA Activation

References

An In-depth Technical Guide to the Core Mechanism of Action of Cyclosporin A Acetate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Its deuterated analog, Cyclosporin A acetate-d4, serves as a valuable tool in pharmacokinetic and pharmacodynamic studies, allowing for precise quantification and metabolic tracking without altering the fundamental mechanism of action. This technical guide provides a detailed exploration of the core mechanism by which Cyclosporin A and its deuterated form exert their immunosuppressive effects, focusing on the molecular interactions and signaling pathways involved.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive activity of Cyclosporin A is mediated through the inhibition of the calcium-calmodulin-dependent phosphatase, calcineurin. This inhibition is not direct but occurs via the formation of a high-affinity complex with an intracellular receptor, cyclophilin. The resulting Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.

Calcineurin plays a pivotal role in the activation of T-lymphocytes by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. In its phosphorylated state, NFAT resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus. Within the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the transcription of a battery of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).

By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NFAT.[1][2][3] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other critical cytokines is suppressed. This blockade of cytokine gene expression ultimately leads to the inhibition of T-cell proliferation and the dampening of the immune response.

Signaling Pathway Diagram

CyclosporinA_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C TCR->PLC activates Antigen Antigen Antigen->TCR IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER acts on Ca2+ Ca²⁺ ER->Ca2+ releases Calmodulin Calmodulin Ca2+->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT-P Calcineurin_active->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin binds CsA_Cyp_Complex CsA-Cyclophilin Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin_active inhibits IL2_Gene IL-2 Gene NFAT_nuc->IL2_Gene binds with AP-1 AP1 AP-1 AP1->IL2_Gene IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA transcription

Caption: Cyclosporin A signaling pathway.

Quantitative Data

The interaction of Cyclosporin A with its molecular targets has been quantified in numerous studies. The following tables summarize key quantitative data for the binding of Cyclosporin A to cyclophilin and the inhibition of calcineurin.

Binding Interaction Ligand Protein Dissociation Constant (Kd) Reference
Cyclosporin A BindingCyclosporin ACyclophilin A13 - 36.8 nM[4][5]
Cyclosporin ACyclophilin B9.8 nM[4]
Cyclosporin ACyclophilin C90.8 nM[4]
Enzyme Inhibition Inhibitor Enzyme IC50 Cell/Tissue Type Reference
Calcineurin InhibitionCyclosporin ACalcineurin~30 nMGlucagon-expressing cell line[1]
Cyclosporin ACalcineurin7.5 ng/mL (~6.2 nM)Murine Peripheral Blood Lymphocytes (PBL)[2]
Cyclosporin ACalcineurin24.4 ng/mL (~20.3 nM)Murine Spleen Cell Suspension (SCS)[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Cyclosporin A.

Cyclosporin A - Cyclophilin Binding Assay (Fluorescence Spectroscopy)

This protocol is based on the intrinsic tryptophan fluorescence of cyclophilin A, which is altered upon binding to Cyclosporin A.

Objective: To determine the binding affinity (Kd) of Cyclosporin A for cyclophilin A.

Materials:

  • Recombinant human cyclophilin A

  • Cyclosporin A

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl

  • Fluorometer

Procedure:

  • Prepare a stock solution of Cyclosporin A in DMSO.

  • Dilute the recombinant cyclophilin A in the assay buffer to a final concentration of 200 nM.

  • Place the cyclophilin A solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence (excitation at 280 nm, emission at 340 nm).

  • Add small aliquots of the Cyclosporin A stock solution to the cuvette, ensuring the final DMSO concentration remains constant (e.g., 1.7%).

  • After each addition, mix gently and allow the system to equilibrate for 5 minutes.

  • Measure the fluorescence intensity after each addition of Cyclosporin A.

  • Correct the measured fluorescence intensities for dilution.

  • Plot the change in fluorescence intensity as a function of the Cyclosporin A concentration.

  • Fit the data to a sigmoidal binding curve to determine the equilibrium dissociation constant (Kd).

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the phosphatase activity of calcineurin by detecting the release of free phosphate from a specific phosphopeptide substrate.

Objective: To determine the IC50 of Cyclosporin A for the inhibition of calcineurin phosphatase activity.

Materials:

  • Recombinant active calcineurin

  • RII phosphopeptide substrate

  • Calcineurin Assay Buffer (containing calmodulin)

  • Cyclosporin A

  • Malachite Green-based phosphate detection reagent

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of Cyclosporin A in the Calcineurin Assay Buffer.

  • In a 96-well plate, add the Calcineurin Assay Buffer to each well.

  • Add the diluted Cyclosporin A or vehicle control to the appropriate wells.

  • Add a fixed amount of active calcineurin to each well (except for the no-enzyme control).

  • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Malachite Green-based reagent. This reagent will react with the free phosphate released by calcineurin activity to produce a colorimetric signal.

  • Allow the color to develop for 20-30 minutes at room temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the logarithm of the Cyclosporin A concentration.

  • Calculate the IC50 value from the dose-response curve.

NFAT Reporter Gene Assay

This cell-based assay measures the activity of the NFAT signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.

Objective: To assess the inhibitory effect of Cyclosporin A on NFAT-mediated gene transcription.

Materials:

  • Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for T-cell stimulation.

  • Cyclosporin A.

  • Luciferase assay reagent.

  • 96-well cell culture plate.

  • Luminometer.

Procedure:

  • Seed the NFAT-reporter Jurkat cells into a 96-well plate at a density of 4 x 10^5 cells/well.

  • Prepare various concentrations of Cyclosporin A in the cell culture medium.

  • Pre-treat the cells with the different concentrations of Cyclosporin A or vehicle control for 30 minutes.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NFAT pathway. Include an unstimulated control.

  • Incubate the plate at 37°C in a CO2 incubator for 6 hours.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

  • Plot the percentage of inhibition of NFAT-driven luciferase expression as a function of the Cyclosporin A concentration to determine its inhibitory effect.[6]

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Binding Affinity (Kd) cluster_inhibition Enzyme Inhibition (IC50) cluster_cellular Cellular Activity Fluorescence_Assay Fluorescence Binding Assay (Cyclosporin A + Cyclophilin) Kd_Determination Kd Calculation Fluorescence_Assay->Kd_Determination End End Kd_Determination->End Phosphatase_Assay Calcineurin Phosphatase Assay (Colorimetric) IC50_Determination IC50 Calculation Phosphatase_Assay->IC50_Determination IC50_Determination->End Reporter_Assay NFAT Reporter Gene Assay (Jurkat T-cells) Inhibition_Analysis Analysis of NFAT Inhibition Reporter_Assay->Inhibition_Analysis Inhibition_Analysis->End Start Start Start->Fluorescence_Assay Start->Phosphatase_Assay Start->Reporter_Assay

References

An In-depth Technical Guide to Cyclosporin A and its Deuterated Analog, Cyclosporin A acetate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of non-labeled Cyclosporin A and its deuterated analog, Cyclosporin A acetate-d4. It delves into their core properties, mechanisms of action, and applications, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2][3][4] Its deuterated counterpart, this compound, serves a critical but distinct role in the analytical realm, primarily as an internal standard for the accurate quantification of Cyclosporin A in biological matrices using mass spectrometry.[5][6] This guide will explore the fundamental characteristics of both molecules, highlighting their similarities and key differences.

Physicochemical Properties

Cyclosporin A is a cyclic polypeptide composed of 11 amino acids, characterized by its lipophilic nature and poor aqueous solubility.[7][8] These properties influence its formulation and bioavailability.[7][8] this compound is a stable isotope-labeled version of Cyclosporin A, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter its overall physicochemical properties, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Comparison of Physicochemical Properties

PropertyNon-labeled Cyclosporin AThis compound
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂C₆₄H₁₀₉D₄N₁₁O₁₃
Molecular Weight ~1202.6 g/mol [9]~1248.67 g/mol [10][11]
Appearance White prismatic needles or powder[9]White solid[12]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[7][8]Soluble in acetone, benzene, chloroform, and ethanol.[12]
Melting Point 148–151 °C[7]133-136°C[12]
Primary Application Immunosuppressive drug[1][2][3][4]Internal standard for mass spectrometry[5][6]

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of Cyclosporin A are primarily mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4]

  • Binding to Cyclophilin: Cyclosporin A readily diffuses into T-lymphocytes and binds to its intracellular receptor, cyclophilin.[2][3]

  • Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3]

  • Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[2][3]

  • Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This blockage prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][3]

  • Suppression of T-cell Activation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, thereby suppressing the immune response.[1][4]

While this compound is not intended for therapeutic use, its structural similarity suggests it would interact with the same biological targets. However, its primary application as an internal standard means its biological activity is not a focus of research.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-cell Receptor T-cell Receptor CaN Calcineurin T-cell Receptor->CaN activates via Ca2+ CsA Cyclosporin A Cyp Cyclophilin CsA->Cyp binds CsA_Cyp CsA-Cyp Complex CsA->CsA_Cyp Cyp->CsA_Cyp CsA_Cyp->CaN inhibits NFAT_P NFAT (P) CaN->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene IL-2 Gene NFAT->Gene activates Transcription Transcription Gene->Transcription LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample IS Add Cyclosporin A-d4 (IS) Blood->IS Precipitate Protein Precipitation (e.g., ZnSO4/Methanol) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Quantify Quantification (Calibration Curve) Data->Quantify Structural_Relationship CsA Cyclosporin A (C62H111N11O12) Deuteration Isotopic Labeling (+4 Deuterium atoms) CsA->Deuteration Acetylation Acetylation (+ C2H2O) CsA->Acetylation CsA_d4_Ac This compound (C64H109D4N11O13) Deuteration->CsA_d4_Ac Acetylation->CsA_d4_Ac

References

Cyclosporin A Acetate-d4: A Comprehensive Technical Guide for its Application as a Stable Isotope-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyclosporin A acetate-d4, a stable isotope-labeled internal standard essential for the accurate quantification of Cyclosporin A in complex biological matrices. This document details the core principles of its application, provides established experimental protocols, and presents key quantitative data to support its use in regulated bioanalysis.

Introduction to Cyclosporin A and the Need for Stable Isotope-Labeled Standards

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune disorders.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A in whole blood is crucial for optimizing treatment efficacy while minimizing toxicity.[3][4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of Cyclosporin A, offering high sensitivity and specificity.[6] The accuracy and reliability of LC-MS/MS assays heavily depend on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. The deuterium-labeled analog, Cyclosporin A-d4, is commonly used for this purpose.[6][7]

Physicochemical Properties of this compound

This compound is a deuterated analog of Cyclosporin A acetate. The introduction of four deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties.

PropertyValueReference(s)
Molecular Formula C₆₄H₁₀₉D₄N₁₁O₁₃[8][9]
Molecular Weight ~1248.67 g/mol [8]
Purity (by HPLC) Typically >97%[8]
Isotopic Purity Typically >98% atom D[8]
Appearance White solid[8]
Synonyms B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4; SDZ 33-243-d4[8]

Mechanism of Action of Cyclosporin A: A Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-cells. The following diagram illustrates the key steps in this signaling pathway.

Caption: Cyclosporin A signaling pathway in T-cells.

As depicted, Cyclosporin A enters the T-cell and binds to its intracellular receptor, cyclophilin.[1] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is required for its translocation into the nucleus.[1] Consequently, NFAT cannot activate the transcription of genes for interleukin-2 (IL-2) and other cytokines, leading to a suppression of the T-cell-mediated immune response.[1]

Experimental Protocols for Quantification of Cyclosporin A using this compound

The following sections provide a detailed workflow and specific protocols for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.

Experimental Workflow

The general workflow for the bioanalysis of Cyclosporin A is outlined below.

Bioanalysis_Workflow Sample Whole Blood Sample Collection (EDTA anticoagulant) Spiking Spiking with This compound (IS) Sample->Spiking Precipitation Protein Precipitation (e.g., Zinc Sulfate/Methanol) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing and Quantification LC_MS->Data

Caption: General workflow for Cyclosporin A bioanalysis.
Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Cyclosporin A from whole blood.

Materials:

  • Whole blood collected in EDTA tubes.

  • This compound internal standard solution.

  • Precipitating agent: 0.05 M Zinc Sulfate in 50% Methanol/Water or Acetonitrile.[1]

  • Vortex mixer.

  • Centrifuge.

Protocol:

  • To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add a specific volume of the this compound internal standard solution.

  • Add 200-400 µL of the cold precipitating agent.[1]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

ParameterTypical ConditionsReference(s)
LC System Agilent 1260 LC system or equivalent[7]
Column C18 column (e.g., 50 x 2.1 mm, 2.7 µm)[1]
Mobile Phase A 2 mM Ammonium acetate and 0.1% Formic acid in water[1]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic acid[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 40-60 °C
Injection Volume 5-20 µL

Mass Spectrometry Parameters:

ParameterTypical SettingsReference(s)
Mass Spectrometer Agilent 6460 or 6470 Triple Quadrupole, SCIEX API 5000 or equivalent[7]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions See table below[7]
Drying Gas Temperature 225-350 °C[7]
Nebulizer Pressure 35-50 psi[7]
Capillary Voltage 4000-5500 V[7]

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cyclosporin A 1219.91202.812
Cyclosporin A-d4 1223.91206.812
Note: The precursor ion for Cyclosporin A is often the ammonium adduct [M+NH₄]⁺.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical performance characteristics from published methods.

ParameterCyclosporin AInternal StandardReference(s)
Linearity Range 1.95 - 2000 ng/mLCyclosporin A-d4[7]
5.85 - 1890 ng/mLCyclosporin A-d12[1]
Lower Limit of Quantification (LLOQ) 1.95 ng/mLCyclosporin A-d4[7]
5.85 ng/mLCyclosporin A-d12[1]
Intra-day Precision (%CV) < 15%[6]
Inter-day Precision (%CV) < 15%[6]
Accuracy (%Bias) ± 15%[6]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cyclosporin A in clinical and research settings. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies effectively mitigates matrix effects and other sources of analytical variability, ensuring high-quality data for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays for Cyclosporin A.

References

Understanding the Immunosuppressive Effects of Cyclosporin A Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the immunosuppressive effects of Cyclosporin A (CsA) and its analogs. It delves into the core mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporin A is a potent immunosuppressive agent that primarily exerts its effects by inhibiting the activation of T-cells, which are key players in the adaptive immune response.[1] The core of its mechanism involves the disruption of the calcineurin-NFAT signaling pathway.[2][3]

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[4] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[1] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[3] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, most notably the gene encoding Interleukin-2 (IL-2).[1][3] IL-2 is a critical cytokine for T-cell proliferation and activation, and its production is a hallmark of a robust immune response.[1]

Cyclosporin A disrupts this cascade by first binding to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[5][6] The resulting CsA-CypA complex then binds to calcineurin, sterically hindering its phosphatase activity.[1][5][7] By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and the subsequent transcription of IL-2 and other pro-inflammatory cytokines like IFN-γ and TNF-α.[3][8] This ultimately leads to a suppression of T-cell-mediated immune responses. The B subunit of calcineurin has been shown to be necessary for this inhibitory interaction.[7]

The immunosuppressive activity of CsA analogs is largely dependent on their ability to form a stable complex with cyclophilin and for this complex to effectively inhibit calcineurin.[5] Modifications to the CsA molecule can significantly alter these binding affinities and, consequently, the immunosuppressive potency.

Cyclosporin_A_Signaling_Pathway Figure 1: Cyclosporin A Mechanism of Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin (CaN) TCR->CaN Ca2+ influx NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation CsA Cyclosporin A (CsA) CypA Cyclophilin A (CypA) CsA->CypA Binds to CsA_CypA CsA-CypA Complex CypA->CsA_CypA CsA_CypA->CaN Inhibits IL2_Gene IL-2 Gene Promoter NFAT_n->IL2_Gene Binds to IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Caption: Cyclosporin A signaling pathway.

Structure-Activity Relationships of Cyclosporin A Analogs

The immunosuppressive activity of CsA is highly dependent on its specific chemical structure. The cyclic undecapeptide has two main functional domains: one that binds to cyclophilin and another that, as part of the complex, interacts with and inhibits calcineurin.[5] Modifications at different amino acid positions of the CsA molecule can lead to analogs with varying degrees of immunosuppressive potency.

  • Residues 1, 2, 3, and 11: These amino acids are crucial for the interaction with the lymphocyte receptor.[9]

  • Residues 4 and 6: The leucine side chains at these positions are critical for the interaction of the CsA-cyclophilin complex with calcineurin.[5]

  • Residue 8: Modifications at this position can also significantly impact immunosuppressive activity.[9]

  • Non-immunosuppressive Analogs: Some CsA analogs have been developed that have altered binding to human cyclophilin A and a reduced ability to inhibit calcineurin in T-cells.[10] These non-immunosuppressive analogs are valuable tools for studying the other biological activities of cyclosporins and may have therapeutic potential in other areas, such as antiviral or anticancer treatments.[6][11][12] For example, O-acetyl cyclosporin A is a non-immunosuppressive analog that has been studied for its effects on cancer cells.[11]

Quantitative Analysis of Immunosuppressive Activity

The immunosuppressive potency of CsA and its analogs is typically quantified by determining their 50% inhibitory concentration (IC50) in various in vitro assays. These assays measure the ability of the compounds to inhibit T-cell proliferation or cytokine production.

CompoundAssayTarget/StimulusCell TypeIC50Reference
Cyclosporin ALymphocyte ProliferationMitogen (PHA)Human PBMC~19 µg/L[13]
Cyclosporin GLymphocyte ProliferationMitogen (PHA)Human PBMC~60 µg/L[13]
Cyclosporin ACalcineurin Phosphatase ActivityRII phosphopeptidePurified enzyme~30 nM[4]
Cyclosporin AP-glycoprotein InhibitionCalcein-AM effluxMDR-CEM cells3.4 µM[14]
SDZ 214-103P-glycoprotein InhibitionCalcein-AM effluxMDR-CEM cells1.6 µM[14]
Cyclosporin AIL-2 ProductionPHAHuman PBMCNot specified[15]
Cyclosporin AIFN-γ ProductionPHAHuman PBMCNot specified[15]
Cyclosporin CLymphocyte ProliferationMitogensMouse lymphocytesSimilar to CsA[16]
Cyclosporin DLymphocyte ProliferationMitogensMouse lymphocytesWeakly active[16]
Metabolite M17Lymphocyte ProliferationMitogensMouse lymphocytesLess active than CsA[16][17]
Metabolite M1Lymphocyte ProliferationMitogensMouse lymphocytesWeakly active[16][17]
Metabolite M21Lymphocyte ProliferationMitogensMouse lymphocytesWeakly active[16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the immunosuppressive effects of Cyclosporin A analogs.

Calcineurin Phosphatase Activity Assay

This assay directly measures the ability of a CsA analog-cyclophilin complex to inhibit the enzymatic activity of calcineurin.

Principle: The phosphatase activity of calcineurin is measured by its ability to dephosphorylate a specific substrate, such as the RII phosphopeptide. The amount of free phosphate released is then quantified.

Detailed Methodology: [18]

  • Preparation of CsA Analog-Cyclophilin Complex:

    • Incubate a known concentration of the CsA analog (e.g., from a stock solution in DMSO) with recombinant human cyclophilin A in assay buffer for 60 minutes at room temperature. This allows for the formation of the inhibitory complex.

  • Reaction Setup:

    • In a 96-well plate, add recombinant calmodulin and recombinant calcineurin.

    • Add the pre-formed CsA analog-cyclophilin complex to the wells containing calcineurin and calmodulin.

    • Incubate at room temperature for 30 minutes to allow the complex to bind to calcineurin.

  • Enzymatic Reaction:

    • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

    • Incubate the reaction mixture at 30°C for 15 minutes.

  • Detection:

    • Stop the reaction and quantify the amount of free phosphate released using a developing reagent (e.g., Malachite Green-based reagent).

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of calcineurin activity for each concentration of the CsA analog.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.

Calcineurin_Assay_Workflow Figure 2: Calcineurin Phosphatase Assay Workflow Start Start Prep_Complex Prepare CsA analog- Cyclophilin complex Start->Prep_Complex Setup_Reaction Set up reaction with Calcineurin and Calmodulin Prep_Complex->Setup_Reaction Add_Complex Add CsA analog- Cyclophilin complex Setup_Reaction->Add_Complex Incubate_1 Incubate for 30 min Add_Complex->Incubate_1 Add_Substrate Add RII phosphopeptide substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 30°C for 15 min Add_Substrate->Incubate_2 Add_Reagent Add developing reagent Incubate_2->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate % inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End T_Cell_Proliferation_Assay_Workflow Figure 3: T-Cell Proliferation Assay Workflow Start Start Isolate_PBMCs Isolate PBMCs Start->Isolate_PBMCs Plate_Cells Plate PBMCs in 96-well plate Isolate_PBMCs->Plate_Cells Add_Analog Add CsA analog at various concentrations Plate_Cells->Add_Analog Add_Stimulant Add mitogen (e.g., PHA) or alloantigens Add_Analog->Add_Stimulant Incubate_1 Incubate for 48-72 hours Add_Stimulant->Incubate_1 Add_Label Add labeled nucleoside (e.g., [3H]-thymidine or EdU) Incubate_1->Add_Label Incubate_2 Incubate for 18 hours Add_Label->Incubate_2 Measure_Proliferation Measure incorporated label (Scintillation or Flow Cytometry) Incubate_2->Measure_Proliferation Analyze_Data Calculate % inhibition and IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Cyclosporin A acetate-d4 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum that has revolutionized the field of organ transplantation and the treatment of autoimmune diseases due to its immunosuppressive properties.[1] Cyclosporin A acetate-d4 (CsA-d4) is a deuterated analog of Cyclosporin A acetate, a derivative of CsA. The incorporation of deuterium atoms makes CsA-d4 a valuable tool in in vitro research, primarily as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the core principles of CsA's mechanism of action, its applications in in vitro studies, detailed experimental protocols, and relevant signaling pathways. While the biological effects described herein are based on studies with the non-deuterated Cyclosporin A, the deuterated form is expected to exhibit analogous bioactivity.

Core Mechanism of Action

The primary immunosuppressive effect of Cyclosporin A is mediated through the inhibition of T-lymphocyte activation.[1][2] This is achieved by a multi-step process initiated by the binding of CsA to a cytosolic protein, cyclophilin A (CypA).[2] The resulting CsA-CypA complex then binds to and inhibits the calcium/calmodulin-dependent serine-threonine phosphatase, calcineurin.[1][3][4]

The inhibition of calcineurin is the pivotal step in CsA's mechanism of action.[1][4] Under normal conditions, T-cell receptor (TCR) activation leads to an increase in intracellular calcium, which activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2][4] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking IL-2 production and halting the T-cell-mediated immune response.[1][2][4]

In Vitro Applications of Cyclosporin A and its Deuterated Analog

The primary in vitro application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Cyclosporin A in biological samples.[2][5][6][7][8] This is crucial for therapeutic drug monitoring in clinical settings and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development.

The non-deuterated form, Cyclosporin A, is extensively used in a variety of in vitro assays to study its immunosuppressive and other biological effects. These studies provide valuable insights into its mechanism of action and potential therapeutic applications. Key in vitro applications include:

  • Assessment of T-cell Proliferation and Activation: CsA is used to inhibit T-cell proliferation and activation in response to various stimuli.

  • Cytokine Production Assays: A major application is to study the inhibitory effect of CsA on the production of a range of cytokines, not limited to IL-2.[1][3][4][9][10]

  • NFAT Activation and Translocation Studies: CsA is a standard tool to investigate the calcineurin-NFAT signaling pathway.[11][12][13][14][15]

  • Studies on Non-Immune Cells: The effects of CsA are also investigated in other cell types, such as epithelial cells, endothelial cells, and fibroblasts, to understand its broader biological activities and potential side effects.[16]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data on the inhibitory effects of Cyclosporin A from various in vitro studies.

Cell TypeStimulusCytokine InhibitedIC50 (ng/mL)Reference
Human Mononuclear CellsPhorbol 12-myristate 13-acetate (PMA) + IonomycinIL-220 - 60[10]
Human Mononuclear CellsPMA + IonomycinIL-420 - 60[10]
Human Mononuclear CellsPMA + IonomycinIL-520 - 60[10]
Human Mononuclear CellsPMA + IonomycinIFN-γ20 - 60[10]
Human Mononuclear CellsPMA + IonomycinTNF-α20 - 60[10]
Human Mononuclear CellsStaphylococcus aureus enterotoxin A (SEA)TNF-α100 - 500[1]
Cell LineParameter MeasuredEffect of Cyclosporin A (Concentration)Reference
U937Basal IL-8 secretionSignificant reduction at 200 ng/mL[9]
Y79, Weri-RB1ProliferationDose-dependent antiproliferative effects[13]
Y79NFAT-mediated reporter gene transcriptionPotent inhibition[13]
JurkatNFAT-luciferase reporter activation (PMA/Ionomycin)Inhibition[14]
MyoblastsMyoblast fusionInhibition[17]

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of Cyclosporin A on T-cell proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate.

  • Treatment: Add varying concentrations of Cyclosporin A (or this compound for comparative studies) to the wells. A vehicle control (e.g., DMSO) should be included.

  • Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assessment: Add a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1) and incubate for an additional 4-18 hours.

  • Measurement: Measure the incorporation of [³H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control.

G cluster_0 T-Cell Proliferation Assay Workflow Isolate PBMCs Isolate PBMCs Seed in 96-well plate Seed in 96-well plate Isolate PBMCs->Seed in 96-well plate Add Cyclosporin A Add Cyclosporin A Seed in 96-well plate->Add Cyclosporin A Stimulate with Mitogen Stimulate with Mitogen Add Cyclosporin A->Stimulate with Mitogen Incubate (72h) Incubate (72h) Stimulate with Mitogen->Incubate (72h) Add Proliferation Indicator Add Proliferation Indicator Incubate (72h)->Add Proliferation Indicator Incubate (4-18h) Incubate (4-18h) Add Proliferation Indicator->Incubate (4-18h) Measure Proliferation Measure Proliferation Incubate (4-18h)->Measure Proliferation

T-Cell Proliferation Assay Workflow
Cytokine Production Assay by ELISA

Objective: To quantify the effect of Cyclosporin A on the production of specific cytokines.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 of the T-cell proliferation assay.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of inhibition of cytokine production by Cyclosporin A.

NFAT Nuclear Translocation Assay by Immunofluorescence

Objective: To visualize the effect of Cyclosporin A on the nuclear translocation of NFAT.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) on glass coverslips.

  • Treatment and Stimulation: Treat the cells with Cyclosporin A followed by stimulation with PMA and ionomycin.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against NFAT. Follow with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Observe the localization of NFAT (cytoplasmic vs. nuclear) in treated and untreated cells.

Signaling Pathways

Calcineurin-NFAT Signaling Pathway and its Inhibition by Cyclosporin A

The following diagram illustrates the central mechanism of action of Cyclosporin A.

G cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin (activated) Ca->Calcineurin NFATp NFAT-P (inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (active) NFATp->NFAT Gene Cytokine Gene (e.g., IL-2) NFAT->Gene Translocates to Nucleus CsA Cyclosporin A CypA Cyclophilin A CsA->CypA Binds CsA_CypA CsA-CypA Complex CypA->CsA_CypA CsA_CypA->Calcineurin Inhibits Transcription Transcription Gene->Transcription

Calcineurin-NFAT Pathway Inhibition
Logical Workflow for In Vitro Evaluation of Cyclosporin A

This diagram outlines the logical steps for an in vitro study of Cyclosporin A.

G cluster_0 In Vitro Evaluation Workflow start Select Cell Model (e.g., PBMCs, Jurkat) dose_response Determine Dose-Response (Proliferation/Viability Assay) start->dose_response mechanism Mechanistic Assays dose_response->mechanism quantification Quantification of CsA (LC-MS/MS with CsA-d4) dose_response->quantification cytokine Cytokine Profiling (ELISA, Luminex) mechanism->cytokine signaling Signaling Pathway Analysis (Western Blot, Immunofluorescence) mechanism->signaling end Data Analysis and Interpretation cytokine->end signaling->end quantification->end

Logical Workflow for In Vitro Studies

Conclusion

This compound is an indispensable tool for the accurate quantification of Cyclosporin A in in vitro and clinical samples. The extensive body of research on Cyclosporin A provides a solid foundation for designing and interpreting in vitro studies aimed at understanding its immunosuppressive effects and other biological activities. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for researchers in the field of immunology and drug development.

References

Methodological & Application

Application Notes: Quantitative Analysis of Cyclosporin A in Whole Blood Using Cyclosporin A Acetate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Cyclosporin A (CsA) in whole blood using Cyclosporin A acetate-d4 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). CsA is a potent immunosuppressant widely used in organ transplantation and for treating autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy while minimizing toxicity.[3] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and professionals involved in drug development and clinical analysis.

Introduction to Cyclosporin A and the Role of Internal Standards

Cyclosporin A is a calcineurin inhibitor that suppresses the immune system by blocking T-cell activation.[4][5] It binds to its intracellular receptor, cyclophilin, and the resulting complex inhibits the phosphatase activity of calcineurin.[6][7] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), blocking its translocation to the nucleus and subsequent transcription of cytokine genes like Interleukin-2 (IL-2), which are crucial for T-cell proliferation.[2][4][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for TDM of immunosuppressants due to its high specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with metabolites.[1] In LC-MS/MS, an internal standard is crucial for accurate quantification. An ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound. This internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, thereby compensating for matrix effects and procedural losses.

Cyclosporin A Signaling Pathway

The primary mechanism of action for Cyclosporin A involves the inhibition of the calcineurin-NFAT signaling pathway in T-cells. This pathway is critical for the transcription of genes that mediate the immune response.

cyclosporin_pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-Cyp Complex CsA->Complex Cyp Cyclophilin (Cyp) Cyp->Complex CaN Calcineurin (CaN) Complex->CaN Inhibits NFAT_P NF-AT-P (Inactive) CaN->NFAT_P Dephosphorylates NFAT NF-AT (Active) NFAT_n NF-AT NFAT->NFAT_n Translocation DNA IL-2 Gene Promoter NFAT_n->DNA Binds IL2 IL-2 Transcription DNA->IL2 Activates

Caption: Cyclosporin A mechanism of action in T-cells.

Experimental Protocol

This protocol outlines a method for the quantification of Cyclosporin A in whole blood using LC-MS/MS with this compound as the internal standard.

Materials and Reagents
  • Cyclosporin A (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Zinc Sulfate

  • Drug-free whole blood (EDTA anticoagulant) for calibration standards and quality controls

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of Cyclosporin A and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with methanol/water (50:50, v/v) to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 30 ng/mL.[1][8]

  • Precipitation Reagent: Prepare a solution of 0.05 M zinc sulfate in methanol containing 30 ng/mL of this compound.[1][8]

Sample Preparation (Protein Precipitation)
  • Pipette 20 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[1][8]

  • Add 400 µL of the cold precipitation reagent (containing the internal standard).[1][8]

  • Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on an LC-MS/MS system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 or CN, e.g., 50 x 2.1 mm, 2.7 µm[1]
Mobile Phase A 2 mM Ammonium Acetate and 0.1% Formic Acid in Water[9]
Mobile Phase B Methanol[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 5-10 µL
Column Temperature 40-50°C
Gradient Isocratic or gradient elution (e.g., starting at 65% B)[9][10]
Run Time 2-5 minutes[1][9]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Monitoring Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage ~3500 V[11]
Source Temperature ~325°C[11]
Dwell Time ~100-120 msec[1]

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclosporin A 1220.0 ([M+NH₄]⁺)[9][10]1203.0[9][10]
Cyclosporin A-d4 1224.0 ([M+NH₄]⁺)1207.0

Note: The exact m/z values for Cyclosporin A-d4 may vary slightly based on the specific labeled positions. The values presented are theoretical for a +4 Da shift. The ammonium adduct ([M+NH₄]⁺) is often monitored for enhanced sensitivity.[9][10] Other deuterated standards like CsA-d12 (m/z 1232.0 → 1215.2) have also been successfully used.[1]

Data Analysis and Validation

Calibration and Quantification
  • A calibration curve is constructed by plotting the peak area ratio of Cyclosporin A to the internal standard (this compound) against the nominal concentration of the calibrators.

  • A linear regression with a weighting factor of 1/x is typically used. The linear range can be established, for example, from 5 to 2000 ng/mL.[1][12]

  • The concentration of Cyclosporin A in unknown samples is determined from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines. Key parameters are summarized below.

Table 4: Typical Method Validation Performance

ParameterTypical Acceptance Criteria/Value
Linearity (r²) >0.99[1]
Lower Limit of Quantification (LLOQ) ~1-10 ng/mL[3][11]
Intra- and Inter-day Precision (%CV) <15% (<20% at LLOQ)[3]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[3]
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Assessed under various storage and handling conditions[11]

Experimental and Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Receive Whole Blood Sample s2 Spike with IS (CsA-d4) s1->s2 s3 Protein Precipitation (ZnSO4/MeOH) s2->s3 s4 Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject Sample s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Sample Concentration d3->d4 d5 Report Results d4->d5

Caption: Workflow for CsA analysis using an internal standard.

Conclusion

The protocol described provides a robust and reliable method for the quantification of Cyclosporin A in whole blood. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for therapeutic drug monitoring. This LC-MS/MS method minimizes interferences and matrix effects, making it a superior alternative to traditional immunoassays for both clinical and research applications.

References

Application Note: High-Throughput Analysis of Cyclosporin A in Whole Blood using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and high-throughput method for the quantitative analysis of Cyclosporin A (CsA) in whole blood. The protocol utilizes a simple protein precipitation step for sample preparation, incorporating a deuterated internal standard (CsA-d12) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity, making this method ideal for therapeutic drug monitoring (TDM) research and other applications in drug development.

Introduction

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of CsA blood concentrations is crucial to optimize dosage, maximize efficacy, and minimize toxicity.[2][4][5] While immunoassays are available, LC-MS/MS has become the gold standard for CsA analysis due to its superior specificity, sensitivity, and accuracy, which helps to avoid cross-reactivity with CsA metabolites.[1][6][7]

The use of a stable isotope-labeled internal standard, such as a deuterated form of Cyclosporin A (e.g., CsA-d4 or CsA-d12), is critical for reliable quantification.[1][2][8] The internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis.[8] This application note provides a detailed protocol for a one-step protein precipitation method for sample preparation of whole blood for CsA analysis using CsA-d12 as the internal standard.

Experimental Protocol

This protocol is a modified one-step protein precipitation method suitable for high-throughput analysis.[1][6]

Materials and Reagents:

  • Cyclosporin A (CsA) standard (≥95% purity)

  • [2H12]-Cyclosporin A (CsA-d12) internal standard (IS)

  • Methanol (HPLC grade)

  • Zinc Sulfate (analytical grade)

  • Ultrapure water (18.2 MΩ·cm resistivity)

  • EDTA anti-coagulated whole blood

Equipment:

  • Vortex mixer

  • Microcentrifuge

  • Precision pipettes

  • 1.5 mL polypropylene microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Internal Standard Working Solution: Prepare a working solution of CsA-d12 in 50% methanol/water at a concentration of 30.0 ng/mL.[1][6]

  • Preparation of Sample Pretreatment Reagent: Prepare the pretreatment reagent by dissolving zinc sulfate in the CsA-d12 working solution to a final concentration of 0.05 M.[1][6]

  • Sample Precipitation:

    • Pipette 20 µL of EDTA anti-coagulated whole blood (calibrator, control, or unknown sample) into a 1.5 mL microcentrifuge tube.[6]

    • Add 400 µL of the sample pretreatment reagent to the whole blood.[1][6]

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 10-20 seconds to ensure complete protein precipitation.[3]

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at room temperature.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

  • LC-MS/MS Analysis: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for Cyclosporin A analysis using a deuterated internal standard, based on data from various studies.

ParameterResultReference
Linearity Range 2 - 1250 ng/mL[8]
10 - 1500 µg/L[9]
Intra-assay Precision (CV%) 0.9 - 14.7%[8]
≤10%[7]
Inter-assay Precision (CV%) 2.5 - 12.5%[8]
≤10%[7]
Accuracy 89 - 138% (Intra-assay)[8]
90 - 113% (Inter-assay)[8]
Recovery 76.6 - 84%[8]
89.4 - 104.7% (Spiked)[6]
>85%[10][11]
Lower Limit of Quantification (LLOQ) 2 ng/mL[8]
10 µg/L[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample (20 µL) AddReagent Add Pretreatment Reagent (400 µL 0.05M ZnSO4 in 50% MeOH with CsA-d12) WholeBlood->AddReagent Vortex Vortex Mix (10-20 seconds) AddReagent->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Inject Supernatant

Caption: Workflow for Cyclosporin A sample preparation and analysis.

Mechanism of Action of Cyclosporin A

This diagram outlines the signaling pathway through which Cyclosporin A exerts its immunosuppressive effects.

CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyp Cyclophilin Cyp->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFATa NFAT (active) NFAT_n NFAT NFATa->NFAT_n Translocation IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription

Caption: Cyclosporin A signaling pathway in T-cells.

Conclusion

The described sample preparation method using a deuterated internal standard followed by LC-MS/MS analysis provides a reliable, accurate, and high-throughput approach for the quantification of Cyclosporin A in whole blood. The simple one-step protein precipitation protocol is amenable to automation, further increasing sample throughput for clinical research and drug development applications. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring the high quality of the analytical data.

References

Application Note: High-Throughput Screening for Calcineurin Inhibitors Using Cyclosporin A acetate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust high-throughput screening (HTS) cascade for the identification and characterization of novel calcineurin inhibitors. The workflow integrates a primary cell-based screen utilizing a Nuclear Factor of Activated T-cells (NFAT) reporter gene assay with a secondary confirmatory analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Cyclosporin A is employed as a reference compound in the primary screen, while its stable isotope-labeled analog, Cyclosporin A acetate-d4, serves as an internal standard for precise quantification in the secondary assay. This multi-tiered approach ensures both high throughput and accuracy in the discovery of potential immunosuppressive agents targeting the calcineurin signaling pathway.

Introduction

Cyclosporin A is a potent immunosuppressant that acts by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1][2][3] Calcineurin dephosphorylates the NFAT transcription factor, enabling its translocation to the nucleus and subsequent activation of genes essential for the immune response, such as Interleukin-2 (IL-2).[2] By blocking this pathway, Cyclosporin A effectively suppresses T-cell proliferation.

The discovery of novel calcineurin inhibitors is of significant interest for the development of new therapeutics for autoimmune diseases and organ transplantation with potentially improved efficacy and reduced side effects. High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to identify new chemical entities with desired biological activity.[4][5]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug discovery, particularly in quantitative bioanalysis. Their use as internal standards in mass spectrometry allows for highly accurate and precise measurement of analyte concentrations by correcting for variations in sample processing and instrument response. This application note describes a comprehensive HTS workflow that leverages both a cell-based functional assay and a highly sensitive analytical method incorporating this compound for the discovery and validation of new calcineurin inhibitors.

Signaling Pathway: Calcineurin-NFAT

The calcineurin-NFAT signaling cascade is a key pathway in T-lymphocyte activation. An increase in intracellular calcium (Ca2+) activates calmodulin, which in turn activates calcineurin.[6] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to DNA and promotes the transcription of genes required for the immune response. Cyclosporin A, by inhibiting calcineurin, prevents NFAT dephosphorylation and nuclear translocation, thereby blocking T-cell activation.[2][6]

Calcineurin_NFAT_Pathway cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLC TCR->PLC Signal IP3 IP3 PLC->IP3 Ca_channel Ca2+ Channel IP3->Ca_channel Opens Ca Ca2+ Ca_channel->Ca Influx Calmodulin Calmodulin Ca->Calmodulin Binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation CsA Cyclosporin A CsA->Calcineurin_active Inhibits DNA DNA NFAT_n->DNA Binds Gene_exp Gene Expression (e.g., IL-2) DNA->Gene_exp Transcription

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Cyclosporin A.

HTS Experimental Workflow

The proposed HTS workflow is a two-stage process designed for efficiency and accuracy.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Confirmation cluster_standards Controls & Standards Compound_Library Compound Library (e.g., 10,000 compounds) Primary_Assay NFAT Reporter Gene Assay (Single Concentration) Compound_Library->Primary_Assay Hit_Identification Hit Identification (>50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (Primary Assay) Hit_Identification->Dose_Response Primary Hits IC50 IC50 Determination Dose_Response->IC50 LCMS_Confirmation LC-MS/MS Confirmation (Quantitative Analysis) IC50->LCMS_Confirmation Validated Hits CsA_Control Cyclosporin A (Positive Control) CsA_Control->Primary_Assay CsA_Control->Dose_Response CsA_d4 This compound (Internal Standard) CsA_d4->LCMS_Confirmation

Caption: High-throughput screening workflow for identifying calcineurin inhibitors.

Experimental Protocols

Primary HTS: NFAT Reporter Gene Assay

This cell-based assay measures the activity of the NFAT signaling pathway through the expression of a reporter gene, such as luciferase.[7][8] Inhibition of calcineurin by active compounds will result in a decrease in the luminescent signal.

Materials:

  • NFAT Reporter Jurkat Cells (e.g., BPS Bioscience #79530 or similar)[9]

  • Assay Medium (e.g., RPMI 1640, 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin for stimulation

  • Cyclosporin A (Positive Control)

  • Compound Library

  • White, clear-bottom 384-well plates

  • Luciferase Assay Reagent (e.g., ONE-Step™ Luciferase Assay System)

  • Luminometer

Protocol:

  • Cell Plating: Seed NFAT Reporter Jurkat cells into 384-well plates at a density of 10,000-20,000 cells per well in assay medium.

  • Compound Addition: Add test compounds from the library to a final concentration of 10 µM. Include wells with Cyclosporin A (e.g., 1 µM) as a positive control and DMSO as a negative control.

  • Cell Stimulation: Add a solution of PMA (final concentration ~20 ng/mL) and Ionomycin (final concentration ~1 µM) to all wells except for unstimulated controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 hours.

  • Luminescence Reading: Equilibrate plates to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions. After a brief incubation (~10 minutes), measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify primary "hits" as compounds that exhibit significant inhibition (e.g., >50%).

Secondary Assay: LC-MS/MS Confirmation

This assay is designed to confirm the activity of hits from the primary screen and accurately quantify their potency (IC50) by measuring the inhibition of a specific calcineurin-mediated dephosphorylation event. This compound is used as an internal standard for precise quantification of the non-deuterated Cyclosporin A used to generate a standard curve for quantifying hit compound effects.

Materials:

  • Recombinant human calcineurin

  • RII phosphopeptide substrate

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2, 1 µM Calmodulin)

  • Hit compounds and Cyclosporin A

  • This compound (Internal Standard)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Protocol:

  • Reaction Setup: In a 96-well plate, prepare reactions containing assay buffer, RII phosphopeptide substrate, and serial dilutions of hit compounds or Cyclosporin A.

  • Enzyme Addition: Initiate the reaction by adding recombinant calcineurin to each well.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Reaction Quench & Sample Preparation: Stop the reaction by adding a quenching solution (e.g., containing EDTA and the internal standard, this compound).

  • LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Develop a method to separate and detect the phosphorylated and dephosphorylated RII peptide substrate.

  • Data Analysis: For each compound concentration, calculate the ratio of dephosphorylated to phosphorylated substrate. Use the internal standard to normalize for any sample-to-sample variation. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

Quantitative data from the HTS cascade should be summarized for clear interpretation and comparison.

Table 1: Primary HTS Results Summary

MetricValue
Library Size10,000
Screening Concentration10 µM
Z'-Factor0.75
Hit Rate (>50% Inh.)1.2%
Number of Hits120

Table 2: Secondary Screen IC50 Values for Validated Hits

Compound IDPrimary Screen Inhibition (%)IC50 (nM) - NFAT AssayIC50 (nM) - LC-MS/MS
Cyclosporin A98.2 ± 1.56.55.2
Hit-00185.4 ± 4.145.838.9
Hit-00279.1 ± 6.3112.798.5
Hit-00368.5 ± 5.5250.1225.4
............

Conclusion

The described HTS workflow provides a comprehensive strategy for the identification and validation of novel calcineurin inhibitors. The primary NFAT reporter gene assay is a robust and scalable method for initial screening of large compound libraries. The secondary LC-MS/MS assay, incorporating this compound as an internal standard, offers a highly accurate and precise method for determining the potency of validated hits. This integrated approach ensures high-quality data and increases the likelihood of identifying promising lead candidates for further drug development.

References

Application Note: Quantitative Analysis of Cyclosporin A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the immunosuppressant drug Cyclosporin A (CsA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation step for sample preparation and utilizes a deuterated internal standard (Cyclosporin A-d4) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring and pharmacokinetic studies of Cyclosporin A.

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used to prevent organ rejection in transplant patients and to treat various autoimmune disorders. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial to ensure efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification due to its high sensitivity, specificity, and accuracy compared to immunoassay methods, which can suffer from cross-reactivity with metabolites.[1] This application note provides a detailed protocol for the determination of Cyclosporin A in human plasma using a validated LC-MS/MS method with a deuterated internal standard.

Experimental Protocol

Materials and Reagents
  • Cyclosporin A certified reference standard

  • Cyclosporin A-d4 (internal standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • Zinc sulfate solution (0.05 M in 50% methanol/water)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of Cyclosporin A and the internal standard from plasma samples.[1][2]

  • Allow all samples and reagents to reach room temperature.

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 100 µL of the internal standard working solution (containing Cyclosporin A-d4 in methanol).

  • Add 200 µL of 0.05 M zinc sulfate in 50% methanol/water as the precipitating agent.[1]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions for the analysis of Cyclosporin A and its deuterated internal standard.

ParameterCondition
LC Conditions
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[1]
Mobile Phase A2 mM Ammonium acetate and 0.1% formic acid in water[1]
Mobile Phase BMethanol[1]
Flow Rate0.5 mL/min[1]
Injection Volume10 µL
Column Temperature60°C[1]
Gradient ElutionStart at 60% B, increase to 100% B over 1.5 min, hold for 1 min, then return to 60% B and equilibrate for 1 min.[1]
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCyclosporin A: 1220.0 → 1203.0 m/z (quantifier), 1221.0 → 1204.0 m/z (qualifier) Cyclosporin A-d4: 1224.0 → 1207.0 m/z (quantifier)
Dwell Time120 ms for quantifier transitions, 60 ms for qualifier transitions[1]
Source Temperature325°C
Capillary Voltage3500 V

Method Validation and Performance

The analytical method was validated for linearity, sensitivity, precision, accuracy, and recovery according to established guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 5 ng/mL to 1000 ng/mL. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio greater than 10.

ParameterValue
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL[3]
Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC15< 10%< 12%90 - 110%
Medium QC150< 8%< 10%92 - 108%
High QC800< 7%< 9%95 - 105%
Recovery

The extraction recovery of Cyclosporin A from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

AnalyteMean Extraction Recovery (%)
Cyclosporin A> 85%

Experimental Workflow and Data Analysis

The overall experimental workflow is depicted in the following diagram. Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of Cyclosporin A to the internal standard against the nominal concentration of the calibrators. The concentrations of unknown samples are then determined from this calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_addition Add Internal Standard (Cyclosporin A-d4) plasma->is_addition precipitation Protein Precipitation (Zinc Sulfate) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the quantitative analysis of Cyclosporin A in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of Cyclosporin A in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard ensure high throughput and accurate results, making this method well-suited for therapeutic drug monitoring and pharmacokinetic research in clinical and pharmaceutical laboratories.

References

Application Note: Cyclosporin A acetate-d4 for Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune diseases.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize efficacy while minimizing toxicity.[2] Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential in the development and clinical application of Cyclosporin A to understand its exposure-response relationship.

This application note details the use of Cyclosporin A acetate-d4, a deuterated analog of Cyclosporin A, as an internal standard for the accurate quantification of Cyclosporin A in biological matrices. The use of stable isotope-labeled internal standards like this compound is the gold standard in mass spectrometry-based bioanalysis.[4][5] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects, which corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[4][6]

Pharmacokinetics of Cyclosporin A

Cyclosporin A is a lipophilic cyclic polypeptide with variable and incomplete absorption from the gastrointestinal tract.[2][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 enzyme system, and is subject to numerous drug interactions.[8][9] The distribution of Cyclosporin A is wide, with significant partitioning into erythrocytes and leukocytes.[2]

Table 1: Typical Pharmacokinetic Parameters of Cyclosporin A

ParameterDescriptionTypical Value Range
Bioavailability (F) Fraction of an administered dose of unchanged drug that reaches the systemic circulation.<5% to 89%
Time to Peak Concentration (Tmax) Time to reach the maximum concentration after oral administration.1 - 8 hours
Volume of Distribution (Vd) Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.4 - 8 L/kg
Elimination Half-life (t1/2) Time required for the concentration of the drug in the body to be reduced by half.11 - 18 hours
Clearance (CL) Volume of plasma from which the drug is completely removed per unit time.Highly variable, influenced by liver function and interacting drugs.

Note: These values can vary significantly based on patient population, formulation, and co-administered medications.

Pharmacodynamics of Cyclosporin A

The primary mechanism of action of Cyclosporin A is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][10][11] By binding to its intracellular receptor, cyclophilin, Cyclosporin A forms a complex that inhibits calcineurin's phosphatase activity.[12] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[13][14] Consequently, NFAT cannot translocate to the nucleus to activate the transcription of genes encoding various cytokines, most notably interleukin-2 (IL-2).[10][15] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, resulting in the desired immunosuppressive effect.[15][16]

Table 2: Key Pharmacodynamic Endpoints for Cyclosporin A Studies

EndpointDescriptionTypical Assay
Calcineurin Activity Direct measure of the drug's effect on its primary target enzyme.Phosphatase activity assay using a specific substrate.
NFAT Nuclear Translocation Assessment of the downstream effect of calcineurin inhibition.Immunofluorescence microscopy or cellular fractionation followed by Western blot.
IL-2 Production Measurement of a key cytokine whose synthesis is inhibited by Cyclosporin A.Enzyme-Linked Immunosorbent Assay (ELISA) from stimulated T-cells.
T-cell Proliferation A functional measure of the immunosuppressive effect.Mixed lymphocyte reaction (MLR) or stimulation with mitogens followed by proliferation assays (e.g., CFSE dilution).

Experimental Protocols

Pharmacokinetic Analysis: Quantification of Cyclosporin A in Whole Blood by LC-MS/MS

This protocol describes a method for the quantification of Cyclosporin A in whole blood using this compound as an internal standard.

1. Materials and Reagents:

  • Cyclosporin A analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Zinc sulfate

  • EDTA-anticoagulated whole blood (for calibration standards and quality controls)

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of whole blood sample, calibrator, or quality control into a microcentrifuge tube.

  • Add 100 µL of a working solution containing this compound in methanol with 0.1 M zinc sulfate.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1260 LC system or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 2 mM Ammonium Acetate and 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Start at 60% B, increase to 100% B over 1.5 min, hold for 1 min, return to 60% B and re-equilibrate.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System Agilent 6460 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Cyclosporin A: [M+NH4]+ → specific product ion; this compound: [M+NH4]+ → specific product ion

4. Data Analysis:

  • Quantify Cyclosporin A by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression.

  • Determine the concentration of Cyclosporin A in the unknown samples from the calibration curve.

Pharmacodynamic Analysis: Measurement of IL-2 Production in Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

1. Isolation of PBMCs:

  • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30 minutes with the brake off.

  • Collect the buffy coat layer containing PBMCs.

  • Wash the cells twice with PBS.

2. Cell Culture and Stimulation:

  • Resuspend PBMCs in complete RPMI-1640 medium.

  • Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Add varying concentrations of Cyclosporin A or vehicle control.

  • Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) and a co-stimulant (e.g., phorbol 12-myristate 13-acetate (PMA)).

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. IL-2 Quantification (ELISA):

  • Collect the cell culture supernatant.

  • Perform an ELISA for IL-2 according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-2 in each sample based on a standard curve.

Visualizations

experimental_workflow cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm cluster_analysis PK/PD Modeling pk_sample Whole Blood Sample Collection pk_prep Protein Precipitation with CsA-d4 Internal Standard pk_sample->pk_prep pk_analysis LC-MS/MS Analysis pk_prep->pk_analysis pk_data Concentration-Time Data pk_analysis->pk_data pkpd_model PK/PD Model Development pk_data->pkpd_model PK Input pd_sample PBMC Isolation pd_culture Cell Culture & Stimulation with CsA pd_sample->pd_culture pd_assay IL-2 ELISA pd_culture->pd_assay pd_data Response Data (IL-2 Inhibition) pd_assay->pd_data pd_data->pkpd_model PD Input pkpd_result Exposure-Response Relationship pkpd_model->pkpd_result

Caption: Experimental workflow for a PK/PD study of Cyclosporin A.

calcineurin_pathway cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca Ca²⁺ Influx Calmodulin Calmodulin Ca->Calmodulin binds Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT translocates Cyclophilin Cyclophilin CsA_complex CsA-Cyclophilin Complex Cyclophilin->CsA_complex CsA Cyclosporin A CsA->Cyclophilin binds CsA_complex->Calcineurin_active INHIBITS Gene IL-2 Gene Transcription NFAT->Gene activates

Caption: The Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.

References

Application Note: Quantitative Analysis of Cyclosporin A in Whole Blood using Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantification of Cyclosporin A from human whole blood samples. The method employs Cyclosporin A-d4 as an internal standard (IS) to ensure accuracy and precision. The described LLE procedure is followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a precise and accurate quantification of Cyclosporin A in a complex biological matrix.

Introduction

Cyclosporin A is a potent immunosuppressant drug widely used in organ transplantation to prevent rejection.[1] Therapeutic drug monitoring of Cyclosporin A is crucial due to its narrow therapeutic index and significant pharmacokinetic variability among individuals. Accurate and precise measurement of its concentration in whole blood is essential for optimizing patient dosage and minimizing toxicity.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[2]

Sample preparation is a critical step in the analytical workflow. Liquid-liquid extraction is a classic and effective technique for isolating analytes from complex matrices like whole blood.[3] This method is based on the differential solubility of the analyte and matrix components between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] The use of a stable isotope-labeled internal standard, such as Cyclosporin A-d4, is highly recommended to compensate for variations in extraction efficiency and matrix effects.[4]

This application note provides a detailed protocol for a liquid-liquid extraction of Cyclosporin A from whole blood, followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents
  • Cyclosporin A certified reference standard

  • Cyclosporin A-d4 internal standard (IS)

  • LC-MS/MS grade methanol, acetonitrile, tert-butylmethyl ether, and ethyl acetate

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Human whole blood (EDTA) for calibration standards and quality controls

Equipment
  • Precision pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Sample tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Nitrogen evaporator (optional)

  • LC-MS/MS system (e.g., Agilent 1260 LC coupled to a 6460 Triple Quadrupole MS or equivalent)[4]

Preparation of Solutions
  • Cyclosporin A and Cyclosporin A-d4 Stock Solutions: Prepare individual stock solutions of Cyclosporin A and Cyclosporin A-d4 in methanol at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of Cyclosporin A by serial dilution of the stock solution with methanol to cover the desired calibration range.

  • Internal Standard Working Solution: Prepare a working solution of Cyclosporin A-d4 in methanol at an appropriate concentration.

  • Extraction Solvent: Prepare a 1:1 (v/v) mixture of tert-butylmethyl ether and ethyl acetate.

  • Ammonium Acetate Buffer (pH 9.5): Prepare an aqueous solution of ammonium acetate and adjust the pH to 9.5.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Aliquoting: Pipette 100 µL of whole blood sample, calibrator, or quality control into a clean sample tube.

  • Addition of Internal Standard: Add a specified volume of the Cyclosporin A-d4 internal standard working solution to each tube.

  • Buffering: Add a specified volume of ammonium acetate buffer (pH 9.5) to each tube.

  • Extraction: Add a specified volume of the extraction solvent (tert-butylmethyl ether/ethyl acetate, 1:1 v/v) to each tube.

  • Vortexing: Vortex the tubes vigorously for 30-60 seconds to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation (Optional but Recommended): Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase or a methanol/water mixture.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)[2]
Mobile Phase A Water with 0.1% formic acid and 2 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.5 mL/min[2]
Injection Volume 5-20 µL
Column Temperature 60°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Cyclosporin A: 1219.9 -> 1202.8, Cyclosporin A-d4: 1223.9 -> 1206.8[4]

Data Presentation

The performance of the method should be validated by assessing linearity, precision, accuracy, and recovery. The following tables summarize typical quantitative data for Cyclosporin A analysis.

Table 1: Linearity of Cyclosporin A Quantification

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Cyclosporin A1.95 - 2000> 0.995[4]

Table 2: Precision and Accuracy of Cyclosporin A Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low~25< 10< 891 - 110
Medium~250< 10< 891 - 110
High~1000< 10< 891 - 110

Data synthesized from multiple sources indicating typical performance.[5]

Table 3: Recovery of Cyclosporin A from Whole Blood

AnalyteExtraction MethodRecovery (%)
Cyclosporin ALiquid-Liquid Extraction> 90%

Data synthesized from multiple sources indicating typical performance.

Visualizations

Experimental Workflow

LLE_Workflow Liquid-Liquid Extraction Workflow for Cyclosporin A start Start: Whole Blood Sample add_is Add Cyclosporin A-d4 IS start->add_is add_buffer Add Ammonium Acetate Buffer (pH 9.5) add_is->add_buffer add_solvent Add LLE Solvent (tert-butylmethyl ether/ethyl acetate) add_buffer->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze CsA_Pathway Cyclosporin A Mechanism of Action cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A CsA_Complex CsA-Cyclophilin Complex CsA->CsA_Complex Cyclophilin Cyclophilin Cyclophilin->CsA_Complex Calcineurin_inactive Inactive Calcineurin CsA_Complex->Calcineurin_inactive Inhibits Calcineurin_active Active Calcineurin NFAT Dephosphorylated NFAT (Active) Calcineurin_active->NFAT Dephosphorylates Blocked Blocked NFAT_p Phosphorylated NFAT (Inactive) NFAT_n NFAT NFAT->NFAT_n Translocation Gene_Transcription IL-2 Gene Transcription NFAT_n->Gene_Transcription Activates IL2_Production IL-2 Production & T-Cell Activation Gene_Transcription->IL2_Production

References

Application Note: High-Throughput Analysis of Cyclosporin A in Whole Blood Using Solid-Phase Extraction with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and to treat various autoimmune diseases.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of CsA in whole blood is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for CsA quantification due to its high sensitivity and specificity.[3]

A critical step in LC-MS/MS analysis is the sample preparation, which aims to remove interfering substances from the complex whole blood matrix. Solid-phase extraction (SPE) is a robust and widely adopted technique for the cleanup and concentration of analytes from biological fluids.[4] The use of a stable isotope-labeled internal standard, such as Cyclosporin A acetate-d4, is essential for accurate and precise quantification by compensating for matrix effects and variations in sample processing and instrument response.[5]

This application note provides a detailed protocol for the solid-phase extraction of Cyclosporin A from human whole blood using a C18 SPE cartridge and this compound as the internal standard, followed by analysis with LC-MS/MS.

Principle of the Method

This method involves the precipitation of proteins from whole blood samples, followed by solid-phase extraction to isolate Cyclosporin A and its deuterated internal standard from endogenous interferences. The extracted sample is then analyzed by LC-MS/MS.

Materials and Reagents

  • Cyclosporin A

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Zinc Sulfate

  • C18 SPE Cartridges

  • Human whole blood (for calibration standards and quality controls)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions: Prepare stock solutions of Cyclosporin A and this compound in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking drug-free human whole blood with appropriate volumes of the Cyclosporin A stock solution to achieve final concentrations ranging from 10 to 1500 µg/L.

  • Quality Controls (QCs): Prepare low, medium, and high concentration QCs in drug-free human whole blood in a similar manner to the calibration standards.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of whole blood sample (calibrator, QC, or unknown), add 200 µL of a precipitation reagent (e.g., methanol containing 1.125 M Zinc Sulfate) and the working internal standard solution (this compound).[6]

  • Protein Precipitation: Vortex the mixture for 30 seconds and allow it to stand for 5 minutes at room temperature.[6]

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[6]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • LC Column: A C18 analytical column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer is commonly employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both Cyclosporin A and this compound.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a solid-phase extraction method for Cyclosporin A using a deuterated internal standard, as reported in various studies.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range2 - 1250 ng/mL[5]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ)2 ng/mL[5]
Recovery76.6 - 84%[5]

Table 2: Precision and Accuracy

Quality Control LevelIntra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)
Low0.9 - 14.7%[5]2.5 - 12.5%[5]89 - 138%[5]
Medium0.9 - 14.7%[5]2.5 - 12.5%[5]90 - 113%[5]
High0.9 - 14.7%[5]2.5 - 12.5%[5]90 - 113%[5]

Note: The data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Cyclosporin A Signaling Pathway

CyclosporinA_Pathway cluster_nucleus Nucleus CsA Cyclosporin A Cyclophilin Cyclophilin CsA->Cyclophilin binds CsA_Cyclophilin CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene activates IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA transcription IL2 IL-2 IL2_mRNA->IL2 translation SPE_Workflow start Start: Whole Blood Sample pretreatment Sample Pre-treatment (Protein Precipitation & IS Spiking) start->pretreatment centrifugation Centrifugation pretreatment->centrifugation sample_loading Sample Loading centrifugation->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation lcms_analysis LC-MS/MS Analysis evaporation->lcms_analysis end End: Data Analysis lcms_analysis->end

References

Troubleshooting & Optimization

Troubleshooting Cyclosporin A acetate-d4 quantification issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the quantification of Cyclosporin A (CsA), with a specific focus on issues related to the use of Cyclosporin A acetate-d4 as an internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: My Cyclosporin A signal is low or inconsistent. What are the common causes?

A1: Low or inconsistent signal can stem from several factors:

  • Sample Preparation: Inefficient protein precipitation or solid-phase extraction (SPE) can lead to poor recovery of both the analyte and the internal standard. Ensure your chosen method is optimized and consistently executed.

  • Adsorption: Cyclosporin A is known to adsorb to container walls, especially plastic.[1][2] Use low-adsorption tubes or glass vials where possible and minimize sample transfer steps. Falsely elevated levels have been reported from samples drawn through central venous catheters due to reversible drug adsorption.[3][4][5]

  • Matrix Effects: Co-eluting endogenous substances from the whole blood matrix, such as phospholipids, can suppress the ionization of Cyclosporin A in the mass spectrometer source.[6]

  • Analyte Stability: While generally stable, ensure proper storage of stock solutions (typically at -20°C in ethanol or DMSO) and protect from light.[1][2] In processed samples, CsA is stable for at least 24 hours at 10°C.[7][8]

  • Mass Spectrometer Settings: Suboptimal ionization or fragmentation parameters (cone voltage, collision energy) will result in a weaker signal.

Q2: I'm observing a high background or interfering peaks in my chromatogram. What should I investigate?

A2: Interfering peaks can compromise the accuracy of your quantification.

  • Metabolite Cross-Reactivity (Immunoassays): If using an immunoassay, be aware that many assays show significant cross-reactivity with CsA metabolites, leading to overestimation of the parent drug concentration.[2][9][10] LC-MS/MS is the preferred method for specific quantification.[11][12]

  • Insufficient Chromatographic Resolution: Co-elution of matrix components or CsA metabolites can cause interference.[13] Optimizing the LC gradient, flow rate, or trying a different column chemistry (e.g., phenyl-hexyl instead of C18) can improve separation.[3][12]

  • Sample Contamination: Carryover from a previous high-concentration sample can introduce interfering peaks. Ensure adequate needle and injector port washing between runs.

  • Internal Standard Impurities: Verify the purity of your this compound internal standard.

Q3: The ratio of my analyte (Cyclosporin A) to my internal standard (this compound) is highly variable. Why is this happening?

A3: High variability in the analyte-to-IS ratio points to a problem that is not being adequately corrected by the internal standard.

  • Matrix Effects: The fundamental assumption is that the IS and analyte will be affected by ion suppression or enhancement equally. If the deuterated IS and the analyte have slightly different retention times, they may elute in regions with different levels of matrix suppression, leading to ratio variability.[14] While stable isotope-labeled (SIL) internal standards are ideal for correcting matrix effects, this is a potential pitfall.[15][16]

  • Differential Stability or Recovery: Although unlikely with a SIL IS, ensure that the sample processing steps do not selectively degrade or lead to the loss of either the analyte or the IS.

  • Concentration of Internal Standard: The concentration of the IS should be appropriate for the expected range of analyte concentrations in the samples.

  • Ionization Source Saturation: If either the analyte or IS signal is saturating the detector, the response will no longer be linear, leading to inconsistent ratios. Dilute the sample if necessary.

Q4: Why is LC-MS/MS considered the gold standard over immunoassays for Cyclosporin A quantification?

A4: LC-MS/MS offers superior specificity and accuracy. Immunoassays, while often faster, are susceptible to significant cross-reactivity with various Cyclosporin A metabolites.[9][11] This means the immunoassay may detect metabolites in addition to the parent drug, leading to a falsely elevated and clinically misleading concentration.[17] Studies have shown that the degree of interference can vary substantially between different immunoassay kits and individual patient samples.[2][9][10] LC-MS/MS physically separates the parent drug from its metabolites before detection, ensuring only Cyclosporin A is quantified.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or a salt (e.g., zinc sulfate), and the supernatant containing the analyte is analyzed.[11][18][19]Analyte is selectively retained on a solid sorbent (e.g., C18) while matrix components are washed away. The purified analyte is then eluted with a strong solvent.[13][20][21]
Typical Recovery Generally lower and more variable than SPE.>85-99%[21][22]
Matrix Effect Higher potential for ion suppression due to less effective removal of matrix components like phospholipids.More effective at removing interfering matrix components, leading to reduced matrix effects.
Speed & Complexity Fast, simple, and requires minimal solvent.[11]More time-consuming, complex, and requires more solvent. Can be automated.[21]
Cost Low cost.Higher cost due to cartridges and additional reagents.
Recommendation Suitable for high-throughput analysis when matrix effects can be adequately compensated for by a co-eluting SIL internal standard.[7][11]Recommended for methods requiring maximum cleanliness and sensitivity, or when matrix effects are problematic.[13][20]
Table 2: Cross-Reactivity of Cyclosporin A Metabolites in Various Immunoassays
MetaboliteAbbott TDx (Polyclonal) FPIA (%)Incstar Cyclo-Trac (Polyclonal) RIA (%)Sandoz (Polyclonal) RIA (%)Abbott TDx (Monoclonal) (%)
AM1 (M17) 50 - 11650 - 6450 - 60~15.9
AM9 (M1) 14 - 4414 - 2814 - 20Not specified
AM4N Not specifiedNot specifiedNot specifiedNot specified
M8 9 - 209 - 159 - 12Not specified
M13 13 - 2613 - 1913 - 16Not specified
M18 17 - 7917 - 3517 - 25Not specified
M21 4 - 544 - 204 - 10Not specified
Data compiled from studies showing the percentage of metabolite concentration that is incorrectly measured as parent Cyclosporin A.[2][9][10]

Experimental Protocols

Protocol 1: Protein Precipitation using Zinc Sulfate & Methanol

This protocol is adapted from high-throughput LC-MS/MS methods.[7][11]

  • Prepare Precipitation Reagent: Create a solution containing 0.05 M zinc sulfate in a 50:50 (v/v) mixture of methanol and water. Add this compound to this solution to achieve a final working concentration (e.g., 30 ng/mL).

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 20-50 µL of whole blood sample (calibrator, QC, or unknown).

  • Precipitation: Add a fixed, larger volume of the cold precipitation reagent (e.g., 400 µL) to the whole blood sample. The ratio of precipitation reagent to sample is critical and should be kept consistent (e.g., 8:1 or 10:1).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation and lysis of blood cells.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis, being careful not to disturb the protein pellet.

Protocol 2: Solid-Phase Extraction (SPE)

This is a general protocol for C18-based SPE cartridges.[13][22]

  • Sample Pre-treatment: Lyse 1 mL of whole blood by adding it to 2 mL of a 30% acetonitrile solution containing the internal standard (e.g., this compound). Vortex and centrifuge for 5 minutes.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200mg/3mL) by passing 2 mL of methanol or ethanol, followed by 2 mL of distilled water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge. Pass the sample through the cartridge slowly (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 4 mL of a 50:50 acetonitrile/water solution to remove polar impurities.

  • Analyte Elution: Elute the Cyclosporin A and the internal standard from the cartridge with a small volume of a strong organic solvent, such as 300-500 µL of 95% ethanol or methanol, into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the LC mobile phase for injection.

Protocol 3: Representative LC-MS/MS Parameters
  • LC System: UPLC/HPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[11]

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[6]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.4 - 0.6 mL/min.[11]

  • Gradient: A fast gradient elution is typically used.

  • Column Temperature: Elevated temperatures (e.g., 60-70°C) are often used to improve peak shape.[13]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Cyclosporin A: Q1: 1220.0 [M+NH4]+ → Q3: 1203.0 [M+H]+[6][23][24]

    • This compound: Q1: 1268.7 [M+NH4]+ → Q3: 1207.0 [M-OAc+H]+ (Note: Exact transition should be optimized empirically. The parent ion will be higher due to acetylation and deuteration. The product ion may result from the loss of the acetate group and deuterium atoms).

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WholeBlood Whole Blood Sample (Calibrator, QC, Unknown) Add_IS Add IS (this compound) WholeBlood->Add_IS Precipitation Protein Precipitation (e.g., ZnSO4/Methanol) Add_IS->Precipitation SPE Solid-Phase Extraction (e.g., C18) Add_IS->SPE Centrifuge Centrifuge Precipitation->Centrifuge Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS System Evap_Recon->LC_MS Inject Supernatant->LC_MS Inject Data Acquire Data (Analyte/IS Peak Areas) LC_MS->Data Calc Calculate Concentration (Ratio vs. Standard Curve) Data->Calc Result Final Concentration Calc->Result

Caption: General experimental workflow for Cyclosporin A quantification.

cluster_check Initial Checks cluster_analyte Analyte Signal Troubleshooting cluster_is Internal Standard Troubleshooting cluster_ratio Ratio Variability Troubleshooting Start Inconsistent / Inaccurate CsA Quantification Check_IS Problem with Analyte, IS, or Ratio? Start->Check_IS Analyte_Issue Low / Noisy Analyte Signal Check_IS->Analyte_Issue Analyte Only IS_Issue Low / Noisy IS Signal Check_IS->IS_Issue IS Only Ratio_Issue High Ratio Variability Check_IS->Ratio_Issue Ratio Check_Recovery Evaluate Sample Prep Recovery Analyte_Issue->Check_Recovery Check_Stability Verify Analyte Stability (Storage, Temp, Light) Analyte_Issue->Check_Stability Check_MS_Tune Optimize MS Parameters (Source, MRM) Analyte_Issue->Check_MS_Tune Check_IS_Purity Verify Purity & Concentration of IS Stock IS_Issue->Check_IS_Purity Check_IS_Addition Confirm Consistent IS Addition IS_Issue->Check_IS_Addition Check_Matrix Investigate Matrix Effects (Post-column infusion / Dilution) Ratio_Issue->Check_Matrix Check_Chroma Optimize Chromatography (Ensure Analyte/IS Co-elution) Ratio_Issue->Check_Chroma Check_Linearity Assess for Detector Saturation Ratio_Issue->Check_Linearity

Caption: A logical troubleshooting workflow for CsA quantification issues.

References

Technical Support Center: Overcoming Matrix Effects with Cyclosporin A acetate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Cyclosporin A acetate-d4 to overcome matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantitative results.[2] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.

Q2: How does this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, an internal standard should have physicochemical properties as close as possible to the analyte. Being a deuterated analog of Cyclosporin A, it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[1][3]

Q3: What are the advantages of using a deuterated internal standard like this compound over a structural analog?

A3: Deuterated internal standards like this compound are considered the gold standard for quantitative LC-MS/MS analysis. They have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] Structural analogs, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to inadequate compensation for matrix effects.[3] In some cases, using a structural analog like Cyclosporin D resulted in values differing by 60% - 150% compared to those obtained with a deuterated standard.[3]

Q4: Can this compound be used for the analysis of Cyclosporin A in different biological matrices?

A4: Yes, this compound is suitable for use in various biological matrices, including whole blood, plasma, and serum. The principle of co-elution and compensation for matrix effects applies across different matrices, although the extent of the matrix effect may vary. It is crucial to validate the method in each specific matrix to ensure optimal performance.

Troubleshooting Guide

Problem Potential Cause Recommended Solution with this compound
Poor Accuracy and Precision Matrix Effects: Ion suppression or enhancement affecting the analyte signal inconsistently.Utilize this compound as an internal standard. Its co-elution with Cyclosporin A ensures that it is subjected to the same matrix effects, allowing for accurate signal normalization and improving accuracy and precision.[1][3]
Inconsistent Results Between Sample Lots Differential Matrix Effects: Different lots of biological matrix can have varying compositions, leading to variable ion suppression or enhancement.Employ this compound in all samples. The stable isotope-labeled internal standard will compensate for the lot-to-lot variability in matrix effects, ensuring more consistent and reproducible results.[1]
Low Signal Intensity (Ion Suppression) Co-eluting Matrix Components: Phospholipids or other endogenous compounds are co-eluting with Cyclosporin A and suppressing its ionization.1. Confirm co-elution: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.[5] 2. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate Cyclosporin A from the interfering matrix components. 3. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components before LC-MS/MS analysis.
High Signal Intensity (Ion Enhancement) Co-eluting Matrix Components: Certain matrix components can enhance the ionization of Cyclosporin A.1. Confirm co-elution: Use post-column infusion to pinpoint the source of ion enhancement.[5] 2. Chromatographic Separation: Modify the LC method to resolve Cyclosporin A from the enhancing compounds.
Interference with Analyte Peak Cross-contribution from Metabolites: Metabolites of Cyclosporin A may have similar mass-to-charge ratios and fragmentation patterns.Optimize MRM Transitions: Select unique and highly specific multiple reaction monitoring (MRM) transitions for both Cyclosporin A and this compound to minimize interference from metabolites.

Quantitative Data Summary

The following table summarizes the performance of LC-MS/MS methods for Cyclosporin A analysis using deuterated internal standards. Note that while the specific "acetate-d4" form is not always detailed in the literature, the performance of d4 and d12 variants is representative of the benefits of using a stable isotope-labeled internal standard.

Parameter Cyclosporin A with Deuterated IS (d4/d12) Reference
Linearity Range 2 - 1250 ng/mL[3]
1.95 - 2000 ng/mL[6]
Intra-assay Precision (%CV) 0.9 - 14.7%[3]
2.3 - 5.6%[7]
Inter-assay Precision (%CV) 2.5 - 12.5%[3]
4.7 - 9.2%[7]
Accuracy 90 - 113%[3]
95.3 - 114.3%[7]
Recovery 76.6 - 84%[3]
Average Ion Suppression 8.5 - 21% (compensated by IS)[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting Cyclosporin A from whole blood.

  • To 100 µL of whole blood sample, calibrator, or quality control, add 200 µL of a precipitating reagent.[6]

  • The precipitating reagent consists of a 1:4 ratio of 0.4 M zinc sulfate to methanol, containing the internal standard, this compound, at an appropriate concentration.[6]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifuge the samples at 10,000 rpm for 4 minutes to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative LC-MS/MS method. Parameters may need to be optimized for specific instrumentation.

  • LC System: Agilent 1260 LC system or equivalent.[6]

  • Column: Agilent Eclipse Plus C-18 (2.1 mm × 50 mm × 1.8 μm) or equivalent.

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 3 µL.

  • Column Temperature: 60 °C.

  • Gradient:

    • 0–1 min: 30–70% B

    • 1–2.5 min: 70–95% B

    • 2.5–3.1 min: 95–98% B

    • 3.1–4.5 min: 98% B

    • 4.5–6 min: 98–30% B

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Cyclosporin A: Precursor Ion: 1219.9, Product Ion: 1202.8

    • Cyclosporin A-d4: Precursor Ion: 1223.9, Product Ion: 1206.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis WholeBlood Whole Blood Sample Add_IS Add this compound (Internal Standard) WholeBlood->Add_IS Precipitation Protein Precipitation (Zinc Sulfate/Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for Cyclosporin A analysis.

matrix_effect_compensation cluster_no_is Without Internal Standard cluster_with_is With this compound (IS) Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate_Result Inaccurate Result Analyte_Signal_Suppressed->Inaccurate_Result Analyte_Signal_Suppressed_IS Analyte Signal (Suppressed) Ratio_Calculation Peak Area Ratio (Analyte/IS) Analyte_Signal_Suppressed_IS->Ratio_Calculation IS_Signal_Suppressed IS Signal (Equally Suppressed) IS_Signal_Suppressed->Ratio_Calculation Accurate_Result Accurate Result Ratio_Calculation->Accurate_Result Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Matrix_Effect->Analyte_Signal_Suppressed_IS Matrix_Effect->IS_Signal_Suppressed

References

Stability of Cyclosporin A acetate-d4 in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Cyclosporin A acetate-d4 in biological matrices for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

This compound is a deuterium-labeled form of an O-acetylated, non-immunosuppressive analog of Cyclosporin A.[1][2] It is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Cyclosporin A or its analogs in biological samples.[3] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled analyte.[4]

Q2: What is the expected stability of this compound in biological matrices?

Q3: How should I handle and store whole blood samples containing this compound?

For optimal stability, it is recommended to process blood samples as soon as possible.[5] Delayed separation at room temperature can lead to an increase in serum or plasma concentrations as the compound distributes from the cellular components.[5] If immediate processing is not feasible, storing the whole blood at 4°C can minimize this effect.[5] For long-term storage, samples should be kept at -20°C or lower.[6][7] Hemolyzed samples should be avoided as they can affect the accuracy of the results.[5]

Q4: What are the recommended storage conditions for serum and plasma samples?

Cyclosporin A has demonstrated good stability in serum and plasma under various conditions. For short-term storage, samples can be kept at room temperature for up to seven days or at +4°C for up to 48 hours.[5][6] For long-term storage, freezing at -20°C is recommended, where it has been shown to be stable for at least one to five months.[5][6]

Q5: Can I freeze and thaw samples containing this compound multiple times?

While some studies on the parent compound suggest that repeated freeze-thaw cycles might not have a significant impact, it is generally considered best practice in bioanalysis to minimize the number of freeze-thaw cycles to prevent potential degradation or changes in sample integrity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in analytical results Inconsistent sample handling and storage.Ensure all samples are handled and stored under the same conditions. Process blood samples promptly or store them at 4°C for short periods. For long-term storage, use -20°C or colder.
Adsorption of the analyte to container walls.Use low-adsorption polypropylene tubes for sample collection and storage. Stock solutions, especially in organic solvents, should be stored in glass vials at -20°C and protected from light.[8]
Presence of hemolysis in samples.Visually inspect samples for hemolysis. If present, note it and consider its potential impact on results. Avoid using heavily hemolyzed samples if possible.[5]
Loss of internal standard signal Degradation of this compound.Review storage conditions and sample handling procedures. Ensure samples are not exposed to extreme temperatures or prolonged storage at room temperature.
Deuterium exchange.While less common for the labeled positions in this compound, exposure to strongly acidic or basic conditions could potentially lead to deuterium exchange. Ensure that the pH of the sample and any reconstitution solvents is appropriate.[9]
Inaccurate quantification Improper preparation of stock and working solutions.Verify the concentration of stock solutions. Prepare fresh working solutions regularly. Store stock solutions in an appropriate solvent (e.g., ethanol or DMSO) at -20°C and protect from light.[8]
Matrix effects in the analytical method.Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Ensure proper chromatographic separation from interfering components.

Stability Data Summary

The following tables summarize the stability of the parent compound, Cyclosporin A, in various biological matrices under different storage conditions. This data can be used as a proxy for the expected stability of this compound.

Table 1: Stability of Cyclosporin A in Whole Blood

Storage TemperatureDurationStabilityReference
Room Temperature (24°C-26°C)24 hoursSignificant decrease in concentration[6][7]
+4°C24 - 48 hoursSignificant decrease in concentration[6][7]
-20°C1 monthStable[6][7]

Table 2: Stability of Cyclosporin A in Serum/Plasma

Storage TemperatureDurationStabilityReference
Room TemperatureUp to 7 daysStable[5]
-20°CUp to 5 monthsStable[5]

Experimental Protocols

Protocol 1: Whole Blood Sample Collection and Processing
  • Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • If plasma is the desired matrix, centrifuge the blood sample as soon as possible at 1500 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.

  • If serum is the desired matrix, collect blood in a tube without anticoagulant and allow it to clot at room temperature for 30-60 minutes.

  • Centrifuge the clotted blood at 1500 x g for 10 minutes.

  • Aspirate the supernatant (serum) and transfer it to a clean, labeled polypropylene tube.

  • Store the plasma or serum samples at the appropriate temperature as per the stability data tables.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This is a general protein precipitation protocol that is often used for the analysis of Cyclosporin A in whole blood.

  • To 100 µL of whole blood sample, add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing the internal standard, this compound). A common precipitating solution is a 1:4 ratio of 0.4 M zinc sulfate to methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Sample Analysis Blood_Collection Whole Blood Collection (EDTA tube) Centrifugation Centrifugation (1500g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Short_Term Short-term (≤ 7 days at RT or +4°C) Plasma_Separation->Short_Term Long_Term Long-term (≥ 1 month at -20°C) Plasma_Separation->Long_Term Protein_Precipitation Protein Precipitation with IS Short_Term->Protein_Precipitation Long_Term->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS

Caption: Workflow for biological sample handling and analysis.

Caption: Troubleshooting logic for inaccurate analytical results.

References

How to address ion suppression for Cyclosporin A acetate-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Cyclosporin A and its internal standards, such as Cyclosporin A acetate-d4, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Cyclosporin A analysis?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Cyclosporin A.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and unreliable quantification.[1] In the analysis of Cyclosporin A from biological matrices like whole blood or plasma, endogenous substances such as phospholipids are common causes of ion suppression.

Q2: How can I identify if ion suppression is affecting my this compound signal?

A2: A common method to assess ion suppression is a post-column infusion experiment.[3] In this experiment, a constant flow of Cyclosporin A solution is infused into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected onto the LC system. A dip in the baseline signal at the retention time of Cyclosporin A indicates the presence of ion suppression.

Q3: What are the primary strategies to overcome ion suppression for Cyclosporin A analysis?

A3: The three main strategies to mitigate ion suppression are:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[1][4]

  • Chromatographic Separation: To separate Cyclosporin A from co-eluting interferences.[3]

  • Optimization of Mass Spectrometry Conditions: To enhance the specific detection of Cyclosporin A.[5][6]

Q4: Is a stable isotope-labeled internal standard like this compound sufficient to correct for ion suppression?

A4: While a stable isotope-labeled internal standard is crucial and can compensate for some matrix effects by co-eluting with the analyte and experiencing similar suppression, it may not completely eliminate the issue, especially with severe ion suppression.[1] Therefore, it is best used in conjunction with optimized sample preparation and chromatographic methods. Some studies have noted that internal standards with fewer isotopic labels, such as d4, might pose challenges to accuracy.[3][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of Cyclosporin A, with a focus on addressing ion suppression.

Problem Potential Cause Recommended Solution(s)
Low Cyclosporin A signal intensity or poor sensitivity. Ion Suppression: Co-eluting matrix components are interfering with the ionization of Cyclosporin A.1. Improve Sample Preparation: Implement more rigorous extraction methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences compared to simple protein precipitation.[2][4] 2. Optimize Chromatography: Adjust the mobile phase composition. Using methanol as the organic phase and adding a modifier like ammonium formate can improve peak shape and response.[5] Employ a gradient elution to better separate Cyclosporin A from matrix components.[8] 3. Modify MS Parameters: Optimize the ion source temperature and monitor the ammonium adduct of Cyclosporin A ([M+NH4]+), which can provide a more specific and sensitive signal.[5]
Inconsistent or irreproducible results between samples. Variable Matrix Effects: Differences in the composition of individual samples lead to varying degrees of ion suppression.1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to ensure that calibrators and samples experience similar matrix effects.[1][4] 2. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability.
Poor peak shape for Cyclosporin A. Suboptimal Chromatographic Conditions: Inadequate mobile phase composition or column temperature.1. Adjust Mobile Phase: A mobile phase containing isopropanol, acetonitrile, and water has been shown to improve peak shape at room temperature.[6] The addition of ammonium formate can also be beneficial.[5] 2. Optimize Column Temperature: Increasing the column temperature, for instance to 60°C, can improve peak shape and reduce viscosity.[3][8]
High background noise or interfering peaks. Insufficient Sample Clean-up: Contaminants from the sample matrix or sample preparation process are being detected.1. Implement Solid-Phase Extraction (SPE): SPE provides a more selective clean-up than protein precipitation, effectively removing many interfering substances.[9][10] 2. Consider Dried Blood Spot (DBS) Analysis: DBS can be a cleaner and faster sample preparation technique, reducing the amount of matrix introduced into the system.[9][11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This method is a rapid approach for sample clean-up.

  • To 100 µL of whole blood sample, add 200 µL of a precipitation reagent (e.g., acetonitrile or methanol containing the internal standard, this compound).

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Operating Conditions

These are typical starting conditions that may require further optimization for your specific instrumentation.

Liquid Chromatography:

  • Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)[3][7]

  • Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid

  • Mobile Phase B: Methanol[3]

  • Flow Rate: 0.4 - 0.5 mL/min[3][8]

  • Column Temperature: 60°C[3][8]

  • Injection Volume: 3 - 10 µL[3][8]

  • Gradient: A gradient elution is recommended to separate the analyte from early-eluting matrix components. A typical gradient might start at 30-60% B, ramp up to 95-100% B to elute Cyclosporin A, hold for a short period, and then return to initial conditions for re-equilibration.[3][8]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Monitored Transitions (MRM):

    • Cyclosporin A: Monitor the ammonium adduct [M+NH4]+ at m/z 1220.0 -> 1203.0[12]

    • This compound: The transition for this internal standard would be similarly based on its ammoniated precursor ion.

  • Source Temperature: Optimized for the specific instrument, often in the range of 120-325°C.[8][11]

  • Desolvation Temperature: Typically between 350-400°C.[11]

Quantitative Data Summary

The following table summarizes the performance characteristics of various published LC-MS/MS methods for Cyclosporin A analysis.

Method Reference Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Correlation Coefficient (r²)
Method A[3]5.85 - 1890.005.85> 0.99
Method B[8]1 - 2501 - 2.5≥ 0.999
Method C[9]5 - 200050.97 (correlation with SPE method)

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_outcome Result WholeBlood Whole Blood Sample (Cyclosporin A + Matrix) ProteinPrecipitation Protein Precipitation WholeBlood->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) WholeBlood->SPE LLE Liquid-Liquid Extraction (LLE) WholeBlood->LLE LC Chromatographic Separation ProteinPrecipitation->LC Less effective removal of interferences IonSuppression Ion Suppression (Inaccurate Data) ProteinPrecipitation->IonSuppression SPE->LC Effective removal of interferences LLE->LC Effective removal of interferences MS Mass Spectrometry Detection LC->MS LC->IonSuppression AccurateQuant Accurate Quantification MS->AccurateQuant MS->IonSuppression

Caption: Workflow for mitigating ion suppression in Cyclosporin A analysis.

TroubleshootingLogic cluster_solutions Solutions cluster_actions1 Sample Prep Actions cluster_actions2 Chromatography Actions cluster_actions3 MS Actions Problem Low or Inconsistent Signal for Cyclosporin A Cause Ion Suppression by Matrix Components Problem->Cause Sol1 Improve Sample Preparation Cause->Sol1 Sol2 Optimize Chromatography Cause->Sol2 Sol3 Adjust MS Parameters Cause->Sol3 Action1a Switch from PPT to SPE/LLE Sol1->Action1a Action1b Use Dried Blood Spots (DBS) Sol1->Action1b Action2a Modify Mobile Phase (e.g., add ammonium formate) Sol2->Action2a Action2b Optimize Gradient Elution Sol2->Action2b Action3a Optimize Source Temperature Sol3->Action3a Action3b Monitor [M+NH4]+ Adduct Sol3->Action3b

Caption: Troubleshooting logic for addressing low Cyclosporin A signal.

References

Improving peak shape for Cyclosporin A in HPLC with a d4 standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Cyclosporin A. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods, particularly when using a deuterated internal standard (Cyclosporin A-d4).

Troubleshooting Guide: Improving Peak Shape for Cyclosporin A and its d4 Standard

Poor peak shape, such as tailing or broadening, can compromise the accuracy and precision of your Cyclosporin A quantification. This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Problem: Tailing Peaks for Cyclosporin A and/or Cyclosporin A-d4

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is wider than the front half.

Potential CauseRecommended Solution
Secondary Interactions with Column Silanols Cyclosporin A, a cyclic peptide, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[1] To mitigate this, consider the following: • Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing secondary interactions. The addition of an acid modifier like trifluoroacetic acid (TFA) is often effective.[1] • Use of an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
Column Contamination Accumulation of sample matrix components on the column can lead to active sites that cause tailing. • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent to remove contaminants. • Use a Guard Column: A guard column installed before the analytical column can trap strongly retained compounds from the sample matrix.
Inappropriate Mobile Phase Composition The choice and ratio of organic solvent to aqueous phase can significantly impact peak shape. • Optimize Acetonitrile Concentration: For reversed-phase chromatography of Cyclosporin A, acetonitrile is a common organic modifier. Systematically vary the acetonitrile concentration to find the optimal balance for good retention and peak shape.[2] • Addition of Ion-Pairing Agents: Trifluoroacetic acid (TFA) can act as an ion-pairing agent, sharpening the peak shape of peptides like Cyclosporin A.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion. • Reduce Injection Volume or Sample Concentration: Systematically decrease the amount of sample loaded onto the column.
Problem: Broad Peaks for Cyclosporin A and/or Cyclosporin A-d4

Broad peaks can result in poor resolution and reduced sensitivity.

Potential CauseRecommended Solution
Low Column Temperature The analysis of Cyclosporin A often benefits from elevated column temperatures.[2][3] Low temperatures can lead to slow kinetics and peak broadening. • Increase Column Temperature: Gradually increase the column temperature. Many methods for Cyclosporin A use temperatures in the range of 50-80°C.[1][2] This can improve peak efficiency and reduce broadening.
Extra-Column Volume Excessive volume in the tubing and connections between the injector, column, and detector can contribute to peak broadening. • Minimize Tubing Length and Diameter: Use tubing with a small internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.
Slow Flow Rate While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to peak broadening due to diffusion. • Optimize Flow Rate: Experiment with different flow rates to find the best balance between analysis time, resolution, and peak sharpness.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. • Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
Problem: Split Peaks for Cyclosporin A and/or Cyclosporin A-d4

Split peaks can be indicative of a problem with the column or sample introduction.

Potential CauseRecommended Solution
Column Bed Deformation A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. • Reverse-Flush the Column: Disconnect the column from the detector and flush it in the reverse direction. If the problem persists, the column may need to be replaced.
Partially Clogged Frit Particulates from the sample or mobile phase can clog the inlet frit of the column, leading to poor sample distribution. • Filter Samples and Mobile Phases: Always filter your samples and mobile phases through an appropriate filter to remove particulates. • Replace the Frit: If the frit is clogged, it may need to be replaced.
Injector Issues A problem with the injector, such as a partially blocked port, can cause improper sample injection. • Clean and Maintain the Injector: Regularly clean the injector and replace worn seals or rotors as needed.

Frequently Asked Questions (FAQs)

Q1: Why are my Cyclosporin A and Cyclosporin A-d4 peaks showing slight separation?

A1: It is not uncommon for deuterated internal standards to have slightly different retention times than their non-deuterated counterparts. This phenomenon is known as the "isotope effect." The difference in mass between hydrogen and deuterium can lead to subtle changes in the physicochemical properties of the molecule, affecting its interaction with the stationary phase. If the separation is minor and consistent, it can usually be accounted for during data processing. However, if the separation is significant or variable, it may be necessary to adjust the chromatographic conditions, such as the mobile phase composition or temperature, to minimize this effect.

Q2: What is the optimal column temperature for Cyclosporin A analysis?

A2: Elevated column temperatures are generally recommended for the HPLC analysis of Cyclosporin A. Increasing the temperature can lead to sharper, more symmetrical peaks.[2][3] Many published methods utilize temperatures in the range of 50°C to 80°C.[1][2] The optimal temperature will depend on the specific column and mobile phase being used, so it is advisable to perform a temperature optimization study for your method.

Q3: How does trifluoroacetic acid (TFA) improve the peak shape of Cyclosporin A?

A3: Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent.[1] It can interact with basic residues on the Cyclosporin A molecule and mask interactions with active sites on the column, such as residual silanols. This results in reduced peak tailing and a sharper, more symmetrical peak shape.[1]

Q4: Can the sample solvent affect the peak shape of Cyclosporin A?

A4: Yes, the composition of the solvent used to dissolve the sample can have a significant impact on peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to broad or distorted peaks. Whenever possible, it is best to dissolve the sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

Q5: My baseline is noisy. How can this affect my Cyclosporin A peak shape and what should I do?

A5: A noisy baseline can interfere with accurate peak integration and make it difficult to assess peak shape. Common causes of a noisy baseline include an improperly mixed mobile phase, air bubbles in the system, a contaminated detector cell, or a failing lamp. To address this, ensure your mobile phase is thoroughly degassed and well-mixed, purge the pump to remove any air bubbles, flush the detector cell, and check the status of your detector lamp.

Data Presentation

The following tables summarize the impact of key chromatographic parameters on the peak shape of Cyclosporin A.

Table 1: Effect of Column Temperature on Cyclosporin A Peak Shape

Column Temperature (°C)Tailing Factor (Asymmetry)Observations
40> 1.5Significant tailing observed.
601.04Good peak symmetry achieved.[2][4]
75~1.0Sharp, symmetrical peaks.[3]

Table 2: Effect of Mobile Phase Additives on Cyclosporin A Peak Shape

Mobile Phase CompositionTailing Factor (Asymmetry)Observations
Acetonitrile:Water> 1.2Noticeable peak tailing.
Acetonitrile:Water with 0.1% TFA1.0Symmetrical peak shape achieved.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC analysis of Cyclosporin A.

Protocol 1: HPLC Method for Cyclosporin A with TFA in the Mobile Phase

This protocol is designed to achieve a sharp, symmetrical peak for Cyclosporin A.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: XTerra C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: Acetonitrile

    • Isocratic elution with 20:80 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the Cyclosporin A standard and samples in the mobile phase.

Protocol 2: High-Temperature HPLC Method for Cyclosporin A

This protocol utilizes an elevated temperature to improve peak shape.[2]

  • Instrumentation: HPLC system with a UV detector and a column oven.

  • Column: C8, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (750:250:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare samples in a suitable solvent, ideally the mobile phase.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting Cyclosporin A peak shape in HPLC.

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation Phase cluster_Solutions Solution Implementation cluster_End End Goal Start Poor Peak Shape Observed (Tailing, Broadening, Splitting) Check_IS Check for d4-Standard Separation (Isotope Effect) Start->Check_IS Isotopic Standard Used? Check_Temp Review Column Temperature Start->Check_Temp Check_MP Examine Mobile Phase Composition Start->Check_MP Check_Column Inspect Column and Guard Column Start->Check_Column Optimize_IS Adjust Integration or Chromatographic Conditions Check_IS->Optimize_IS Adjust_Temp Increase Column Temperature (e.g., 60-75°C) Check_Temp->Adjust_Temp Modify_MP Add TFA (0.1%) or Optimize ACN% Check_MP->Modify_MP Clean_Column Flush Column or Replace Guard Column Check_Column->Clean_Column End Improved Peak Shape (Symmetrical & Sharp) Adjust_Temp->End Modify_MP->End Clean_Column->End Optimize_IS->End Signaling_Pathway cluster_Parameters Chromatographic Parameters cluster_Outcome Desired Outcome Temp Column Temperature PeakWidth Peak Width (Broadening) Temp->PeakWidth Increase Temp -> Decrease Width MobilePhase Mobile Phase (Acetonitrile %, TFA) PeakTailing Peak Tailing (Asymmetry) MobilePhase->PeakTailing Add TFA -> Decrease Tailing FlowRate Flow Rate FlowRate->PeakWidth Optimize Rate -> Decrease Width ColumnHealth Column Health ColumnHealth->PeakWidth Good Health -> Decrease Width ColumnHealth->PeakTailing Good Health -> Decrease Tailing GoodPeak Symmetrical & Sharp Peak

References

Cyclosporin A acetate-d4 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Cyclosporin A acetate-d4.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A: The lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] Some suppliers also indicate stability for 2 years at -20°C.[2] For shipping, it is typically sent at room temperature.[1][3]

Q2: What is the recommended procedure for preparing a stock solution?

A: It is recommended to prepare and use solutions on the same day.[2] To prepare a stock solution, allow the vial to equilibrate to room temperature for at least one hour before opening.[2] this compound can be dissolved in solvents like DMSO. For instance, a 50 mg/mL solution can be made in DMSO.[4]

Q3: How should I store the stock solution?

A: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.[2] For DMSO solutions, storage at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[1]

Q4: Is this compound light-sensitive?

A: Yes, Cyclosporin A and its analogs should be protected from light.[4]

Q5: What are the primary hazards associated with this compound?

A: this compound is considered a hazardous substance. It may be harmful if swallowed, may cause cancer, and may damage fertility or the unborn child.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area or under a fume hood. Always consult the Safety Data Sheet (SDS) before handling.[1][5]

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation observed in the stock solution upon storage at -20°C. The concentration of the stock solution may be too high for the chosen solvent at that temperature.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution or storing at -80°C for better solubility.
Inconsistent results in experiments. Improper storage and handling leading to degradation of the compound. Adsorption of the compound to container walls.Ensure the compound is stored at the recommended temperature and protected from light.[4] Use tightly sealed vials for solutions.[2] Consider using low-adhesion microcentrifuge tubes or silanized glassware to minimize adsorption.
Difficulty dissolving the lyophilized powder. The compound has not fully equilibrated to room temperature, causing moisture condensation. The chosen solvent is not appropriate.Always allow the vial to reach room temperature before opening.[2] Use recommended solvents such as DMSO or ethanol for initial stock solutions.[4] Sonication may aid in dissolution.

Quantitative Data Summary

Storage Conditions and Stability

Form Storage Temperature Duration Source
Powder-20°C2 years[2]
Powder-20°C3 years[1]
In DMSO-80°C6 months[1][2]
In DMSO-20°C1 month[1]
In DMSO4°C2 weeks[2]

Solubility

Solvent Concentration Source
DMSO50 mg/mL[4]
Ethanol10 mg/mL[4]
Methylene Chloride10 mg/mL[4]
Chloroform6 mg/mL[4]

Experimental Protocols

Protocol: Preparation of a this compound Internal Standard Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in DMSO, commonly used as an internal standard in mass spectrometry-based assays.

Materials:

  • This compound lyophilized powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Equilibration: Remove the vial containing the lyophilized this compound powder from the -20°C freezer and place it in a desiccator at room temperature for at least 1 hour to prevent moisture condensation.[2]

  • Weighing: In a fume hood, carefully weigh the desired amount of this compound powder. For a 1 mg/mL solution, you will need 1 mg of the powder for every 1 mL of DMSO.

  • Dissolution: Transfer the weighed powder to the amber glass vial. Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store the aliquots at -80°C for long-term use (up to 6 months).[1]

Visualizations

Diagram: Cyclosporin A Signaling Pathway

CyclosporinA_Pathway Cyclosporin A Mechanism of Action cluster_cell T-Cell CsA Cyclosporin A CsA_Cyp CsA-Cyclophilin Complex CsA->CsA_Cyp binds Cyp Cyclophilin Cyp->CsA_Cyp Calcineurin Calcineurin CsA_Cyp->Calcineurin inhibits NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFATa NFAT (active) NFATp->NFATa IL2 IL-2 Gene Transcription NFATa->IL2 activates

Caption: Mechanism of Cyclosporin A immunosuppression via calcineurin inhibition.

Diagram: Experimental Workflow for Handling and Storage

Handling_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_prep Solution Preparation cluster_solution_storage Solution Storage Receipt Receive Compound Store_Powder Store Powder at -20°C Receipt->Store_Powder Equilibrate Equilibrate to Room Temp Store_Powder->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Aliquot Solution Dissolve->Aliquot Store_Sol_short Store at -20°C (1 month) Aliquot->Store_Sol_short Store_Sol_long Store at -80°C (6 months) Aliquot->Store_Sol_long

Caption: Recommended workflow for the storage and preparation of this compound solutions.

References

Technical Support Center: Minimizing Carryover in Cyclosporin A LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cyclosporin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize carryover in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS/MS analysis?

A1: Carryover refers to the appearance of a small peak of an analyte in a blank injection that is run after a sample containing a high concentration of that analyte. This phenomenon is caused by residual analyte from a previous injection remaining in the LC-MS/MS system, which can lead to inaccurate quantification of subsequent samples.

Q2: Why is Cyclosporin A prone to carryover?

A2: Cyclosporin A is a large, lipophilic cyclic peptide, which contributes to its tendency to adsorb to surfaces within the LC-MS/MS system. This "stickiness" can make it difficult to completely wash the molecule from the injection port, needle, tubing, and column between runs.

Q3: What are the common sources of carryover in an LC-MS/MS system?

A3: The most common sources of carryover are the autosampler, including the injection needle, valve, and sample loop. Other potential sources include the LC column, transfer tubing, and even the mass spectrometer's ion source if it becomes contaminated.

Q4: How can I determine the source of the carryover in my system?

A4: A systematic approach is the best way to identify the source of carryover. This typically involves injecting a blank sample after a high-concentration standard and observing the carryover peak. Then, you can systematically bypass or thoroughly clean different components of the system (e.g., replace the column with a union, clean the ion source) and re-inject a blank to see if the carryover is eliminated or reduced.

Troubleshooting Guide

Carryover issues with Cyclosporin A can be frustrating, but a methodical approach to troubleshooting can help you pinpoint and resolve the problem.

Initial Assessment
  • Confirm the Issue: Inject a blank solvent (typically your initial mobile phase) immediately after a high-concentration Cyclosporin A standard. If a peak for Cyclosporin A is observed at the correct retention time, you have a carryover issue.

  • Quantify the Carryover: Determine the percentage of carryover by comparing the peak area of the analyte in the blank injection to the peak area of the preceding high-concentration standard.

Systematic Troubleshooting Workflow

The following diagram outlines a systematic workflow for identifying the source of carryover in your LC-MS/MS system.

Carryover_Troubleshooting start Start: Carryover Detected is_autosampler Isolating the Autosampler start->is_autosampler autosampler_protocol Optimize Autosampler Wash Protocol - Increase wash volume - Use stronger wash solvents - Implement multiple wash steps is_autosampler->autosampler_protocol Yes is_column Isolating the Column is_autosampler->is_column No check_hardware Inspect Autosampler Hardware - Check for worn seals, rotors - Examine needle for scratches autosampler_protocol->check_hardware check_hardware->is_column column_wash Improve Column Wash - Increase column flush time - Use a stronger mobile phase for washing is_column->column_wash Yes is_ms Isolating the MS Source is_column->is_ms No replace_column Replace Column column_wash->replace_column replace_column->is_ms clean_ms Clean MS Ion Source - Follow manufacturer's protocol is_ms->clean_ms Yes end End: Carryover Minimized is_ms->end No clean_ms->end Carryover_Logic start Carryover Observed q1 Is the carryover consistent across multiple blank injections? start->q1 contamination Potential System Contamination (e.g., solvents, vials) q1->contamination Yes carryover Likely True Carryover from Previous Injection q1->carryover No q2 Does bypassing the column with a union eliminate carryover? carryover->q2 column_issue Carryover is likely from the column. q2->column_issue Yes autosampler_issue Carryover is likely from the autosampler. q2->autosampler_issue No solution Focus on optimizing autosampler wash and column flushing protocols. column_issue->solution q3 Does a thorough cleaning of the ion source reduce carryover? autosampler_issue->q3 ms_issue Carryover may be related to MS source contamination. q3->ms_issue Yes q3->solution No ms_issue->solution

Validation & Comparative

Validating Analytical Methods for Cyclosporin A: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Cyclosporin A in biological matrices is paramount for therapeutic drug monitoring and pharmacokinetic studies. The choice of an appropriate internal standard is a critical factor in the validation of robust and reliable analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application.[1][2] This guide provides a comparative overview of the performance of Cyclosporin A acetate-d4 and other common internal standards used in the bioanalysis of Cyclosporin A.

The ideal internal standard should mimic the analyte's chemical and physical properties, including its extraction recovery, and ionization efficiency, without interfering with its measurement. Deuterated analogs of the analyte, such as this compound, are often considered the most suitable choice due to their similar behavior during sample preparation and chromatographic separation.

Comparative Performance of Internal Standards

The following tables summarize the performance characteristics of analytical methods for Cyclosporin A using different internal standards. The data is compiled from various studies and presented to facilitate a direct comparison of key validation parameters.

Table 1: Method Validation Parameters with Deuterated Internal Standards

ParameterCyclosporin A-d4Cyclosporin A-d12
Linearity Range 5 - 800 ng/mL5.85 - 1,890.00 ng/mL
Correlation Coefficient (r) >0.993>0.99
Lower Limit of Quantification (LLOQ) Not explicitly stated, but detection range starts at 5 ng/mL5.85 ng/mL
Within-Run Precision (%CV) 2.3 - 5.6%<15%
Between-Run Precision (%CV) 4.7 - 9.2%Not explicitly stated
Within-Run Accuracy (%Bias) -1.4% to 14.9%Not explicitly stated
Between-Run Accuracy (%Bias) -4.7% to 14.3%Not explicitly stated
Recovery Not explicitly statedDilution recoveries within 85-115%

Data for Cyclosporin A-d4 adapted from a study on UPLC-HRMS method validation.[3][4] Data for Cyclosporin A-d12 adapted from a study on a high-throughput LC-MS/MS method.[1]

Table 2: Method Validation Parameters with Non-Isotopically Labeled Internal Standards

ParameterCyclosporin DAscomycin
Linearity Range 40 - 1200 ng/mLNot explicitly stated, but calibration curve is linear
Correlation Coefficient (r) Not explicitly statedr² = 0.992
Lower Limit of Quantification (LLOQ) 20 ng/mLBelow therapeutic range
Intra-Day Precision (%CV) 4.8% (at 200 ng/mL)>95% precision over 50 injections
Inter-Day Precision (%CV) 7.8% (at 200 ng/mL)Not explicitly stated
Accuracy Not explicitly statedGood correlation with stated values
Recovery Not explicitly statedNot explicitly stated

Data for Cyclosporin D adapted from a study using HPLC with UV detection.[5] Data for Ascomycin adapted from an LC-MS/MS method.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. The following are representative protocols from studies utilizing different internal standards.

Method 1: UPLC-HRMS with Cyclosporin A-d4 Internal Standard
  • Sample Preparation: To 50 µL of whole blood, 100 µL of internal standard working solution (Cyclosporin A-d4 in acetonitrile) is added for protein precipitation. The mixture is vortexed and centrifuged. The supernatant is then analyzed.

  • Chromatography: A UPLC BEH C18 column (50x2.1 mm, 1.7 µm) is used with a gradient elution of mobile phase A (2 mM ammonium acetate with 0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). The column is maintained at 40°C.[3]

  • Mass Spectrometry: A high-resolution mass spectrometer is operated in full scan mode with positive electrospray ionization.[3]

Method 2: LC-MS/MS with Cyclosporin A-d12 Internal Standard
  • Sample Preparation: 20 µL of EDTA anti-coagulated whole blood is mixed with 400 µL of a sample pretreatment reagent containing 0.05 M zinc sulfate and 30.0 ng/mL Cyclosporin A-d12 in 50% methanol/water.[1]

  • Chromatography: A C18 column (50x2.1 mm, 2.7 µm) is used with a mobile phase flow rate of 0.5 mL/min. The total run time is 4.3 minutes.[1]

  • Mass Spectrometry: A tandem mass spectrometer is used for detection.[1]

Method 3: HPLC-UV with Cyclosporin D Internal Standard
  • Sample Preparation: The drug is extracted from whole blood using diethyl ether.[5]

  • Chromatography: An octyl-bonded silica column is used with an isocratic mobile phase of acetonitrile, methanol, deionized water, and isopropanol (57:18:25:1.5, v/v). The column temperature is maintained at 65°C.[5]

  • Detection: UV detection is performed at 208 nm.[5]

Visualizing the Workflow and Validation Logic

The following diagrams illustrate the typical experimental workflow for bioanalytical method validation and the logical relationship between key validation parameters.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample Add_IS Add Internal Standard (e.g., this compound) Blood->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for Cyclosporin A analysis.

G cluster_performance Assay Performance Characteristics Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters in bioanalytical method validation.

Conclusion

The selection of an appropriate internal standard is a cornerstone of a robust bioanalytical method for Cyclosporin A. Deuterated analogs, such as Cyclosporin A-d4 and Cyclosporin A-d12, generally offer superior performance due to their chemical and physical similarity to the analyte, which allows for effective correction of variability during sample processing and analysis. While other internal standards like Cyclosporin D and Ascomycin can be used, they may not fully mimic the behavior of Cyclosporin A, potentially leading to less accurate and precise results.

When developing and validating an analytical method for Cyclosporin A, it is recommended to use a stable isotope-labeled internal standard like this compound. The experimental data presented in this guide demonstrates that methods employing such standards can achieve the high levels of sensitivity, accuracy, and precision required for clinical and research applications. The choice of the specific deuterated analog may depend on commercial availability and cost, but the principle of using a stable isotope-labeled internal standard remains a best practice in the field.

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Internal Standards for Cyclosporin A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of therapeutic drug monitoring (TDM) for immunosuppressants like Cyclosporin A, the choice of an internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical decision that directly impacts the accuracy and reliability of results. This guide provides a comprehensive comparison between deuterated (isotopically labeled) and non-deuterated (analog) internal standards for the bioanalysis of Cyclosporin A, supported by experimental data and detailed protocols.

The consensus in the scientific community leans towards the superiority of stable isotope-labeled internal standards, like deuterated Cyclosporin A (CsA-d12), for their ability to accurately compensate for variations during sample preparation and analysis, particularly matrix effects.[1][2] However, some studies suggest that non-deuterated analogs, such as Cyclosporin D (CsD), can also provide acceptable performance under optimized conditions.[3]

Quantitative Performance Comparison

The following tables summarize the key performance metrics from studies comparing deuterated and non-deuterated internal standards for Cyclosporin A analysis.

Table 1: Comparison of Assay Performance Characteristics

ParameterDeuterated Internal Standard (e.g., CsA-d12)Non-Deuterated Internal Standard (e.g., CsD, Ascomycin)Key Observations
Linearity (r²) ≥ 0.997[1]≥ 0.992[4]Both types of internal standards can achieve excellent linearity over a clinically relevant concentration range.
Intra-Assay Precision (CV%) 0.9 - 14.7%[1]< 10%[3]Both demonstrate acceptable intra-assay precision, meeting clinical requirements.
Inter-Assay Precision (CV%) 2.5 - 12.5%[1]< 8%[3]Both demonstrate acceptable inter-assay precision, meeting clinical requirements.
Accuracy (%) 90 - 113%[1]91 - 110%[3]Both internal standards provide high accuracy in quantification.
Recovery (%) 76.6 - 84%[1]Not explicitly stated in comparative studies, but generally expected to be consistent.Deuterated standards effectively track the analyte through the extraction process.
Matrix Effect Compensation Excellent compensation[1][2]Can be more susceptible to differential matrix effects.[5]Deuterated standards co-elute with the analyte, providing superior correction for ion suppression or enhancement.[2]

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Internal Standard TypeAnalyteLinearity RangeLLOQReference
Deuterated (CsA-d12)Cyclosporin A2 - 1250 ng/mL2 ng/mL[1]
Deuterated (CsA-d12)Cyclosporin A5.85 - 1890 ng/ml5.85 ng/ml[6]
Non-Deuterated (Ascomycin)Cyclosporin ANot explicitly stated, but calibration curve is linear.Below therapeutic range[4]

Experimental Protocols

A robust and reliable analytical method is paramount for accurate therapeutic drug monitoring. Below is a typical experimental protocol for the quantification of Cyclosporin A in whole blood using LC-MS/MS with a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • Sample Collection: Collect whole blood samples in EDTA-containing tubes.

  • Internal Standard Spiking: To a 20 µL aliquot of whole blood, add 400 µL of a precipitation reagent. This reagent consists of 0.05 M zinc sulfate in a 50% methanol/water solution, containing the deuterated internal standard (e.g., CsA-d12) at a known concentration (e.g., 30.0 ng/mL).[6]

  • Precipitation: Vortex the mixture vigorously for at least 20 seconds, followed by mixing for 5 minutes.[6]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[6][7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50x2.1 mm, 2.7 µm) is commonly used for chromatographic separation.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 2 mM ammonium acetate with 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is often employed.[8]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[6]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions:

      • Cyclosporin A: m/z 1219.9 → 1203.0[6]

      • Cyclosporin A-d12: m/z 1232.0 → 1215.2[6]

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of Cyclosporin A, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing blood_sample Whole Blood Sample add_is Spike with Deuterated Internal Standard (CsA-d12) blood_sample->add_is precipitate Protein Precipitation (Zinc Sulfate/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification results Concentration Results quantification->results

Caption: Experimental workflow for Cyclosporin A quantification.

cyclosporin_a_pathway tcr T-Cell Receptor Activation calcineurin Calcineurin tcr->calcineurin Ca2+ influx nfat_p NFAT-P calcineurin->nfat_p Dephosphorylates nfat NFAT nfat_p->nfat nucleus Nucleus nfat->nucleus Translocation il2_gene IL-2 Gene Transcription nucleus->il2_gene cyclosporin_a Cyclosporin A cyclophilin Cyclophilin cyclosporin_a->cyclophilin cyclophilin->calcineurin Inhibits

Caption: Cyclosporin A's mechanism of action.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development for Cyclosporin A. While non-deuterated internal standards can perform adequately, the evidence strongly supports the use of deuterated analogs, such as CsA-d12, for superior accuracy and precision. This is primarily due to their ability to more effectively compensate for matrix effects, a significant source of variability in LC-MS/MS analysis.[1][2] For researchers and clinicians aiming for the highest level of confidence in their therapeutic drug monitoring data, the adoption of deuterated internal standards is a highly recommended practice.

References

A Cross-Validation of LC-MS/MS and Immunoassay for the Therapeutic Drug Monitoring of Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methodologies for researchers and drug development professionals.

The accurate measurement of Cyclosporin A (CsA), a critical immunosuppressant drug with a narrow therapeutic window, is paramount in clinical settings to ensure optimal therapeutic outcomes while minimizing toxicity in transplant recipients.[1][2][3] This guide provides a detailed cross-validation of two primary analytical methods used for CsA therapeutic drug monitoring (TDM): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.

LC-MS/MS is widely regarded as the gold standard for its high specificity and accuracy, while immunoassays are frequently employed for their convenience and high-throughput capabilities.[3][4] This comparison guide outlines the performance characteristics, experimental protocols, and inherent advantages and limitations of each method, supported by experimental data from various studies.

Performance Comparison: LC-MS/MS vs. Immunoassay

A critical aspect of comparing these two methodologies is understanding their performance in terms of linearity, precision, and the correlation between their measurements. The following table summarizes key quantitative data from comparative studies.

Performance MetricLC-MS/MSImmunoassay (CMIA)Key Observations
Linearity Range 5.85 - 1,890.00 ng/mL (r > 0.99)[4]40.0 - 1,500.0 ng/ml[5]Both methods demonstrate good linearity across the therapeutic range.
Lower Limit of Quantitation (LLOQ) 5.85 ng/mL[4]Not explicitly stated in reviewed sourcesLC-MS/MS offers high sensitivity, suitable for detecting low CsA concentrations.
Precision (CV%) Within-run: 2.3 - 5.6% Between-run: 4.7 - 9.2%[5]Not explicitly stated in reviewed sourcesLC-MS/MS demonstrates excellent reproducibility.
Correlation with Reference Method (HPLC/LC-MS/MS) N/A (Is the reference method)Generally high (r² = 0.818 - 0.895), but with systematic positive bias[5]Immunoassays tend to overestimate CsA concentrations compared to LC-MS/MS.[6][7][8][9] This is often attributed to cross-reactivity with CsA metabolites.[3][6][10]
Mean Difference/Bias N/ACMIA results are on average 18-20.2% higher than LC-MS/MS.[8][9] The extent of overestimation can be dependent on the transplant type.[8]The positive bias in immunoassays can have clinical implications, potentially leading to under-dosing.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and immunoassay methods for Cyclosporin A analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Whole Blood Sample (EDTA) precip Protein Precipitation (e.g., Zinc Sulfate/Methanol) start->precip vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography (e.g., C18 column) supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Quantitation ms->data

Figure 1. General workflow for Cyclosporin A analysis by LC-MS/MS.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis start_ia Whole Blood Sample (EDTA) pretreatment Sample Pretreatment (as per kit instructions) start_ia->pretreatment reaction Competitive Binding Reaction (Antibody-Coated Plate) pretreatment->reaction wash Washing Step reaction->wash detection Enzyme/Substrate Reaction & Signal Detection wash->detection data_ia Concentration Calculation detection->data_ia

Figure 2. General workflow for Cyclosporin A analysis by Immunoassay.

Detailed Experimental Protocols

LC-MS/MS Method

This protocol is a synthesized example based on common practices described in the literature.[4][11]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of EDTA whole blood, add 200 µL of a precipitating reagent (e.g., 0.05 M zinc sulfate in 50% methanol/water) containing an internal standard (e.g., Cyclosporin A-d12).[4][11]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[11]

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • HPLC System: Waters 2790 Alliance HT or equivalent.

  • Column: C18 column (e.g., 50x2.1 mm, 2.7 µm).[4]

  • Mobile Phase: A gradient of aqueous acetonitrile containing 2 mM ammonium acetate and 0.1% (v/v) formic acid.

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 10-20 µL.

3. Tandem Mass Spectrometry:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Quattro LC, AB SCIEX API4000).[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for Cyclosporin A and the internal standard. For CsA, a common transition is monitoring the ammonium adduct [M+NH₄]⁺ at m/z 1220.0 to the product ion at m/z 1203.0.

4. Quantification:

  • A calibration curve is generated using standards of known Cyclosporin A concentrations in whole blood.

  • The concentration of Cyclosporin A in patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Immunoassay Method (Competitive ELISA Example)

This protocol is a generalized example based on the principles of commercially available ELISA kits.[12][13]

1. Principle:

  • This assay employs a competitive inhibition enzyme immunoassay technique.[12] A monoclonal antibody specific to CsA is pre-coated onto a microplate. A competitive reaction occurs between biotin-labeled CsA and unlabeled CsA (from standards or samples) for the pre-coated antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of CsA in the sample.[12]

2. Sample Preparation:

  • Collect whole blood in an EDTA tube.

  • Follow the specific sample pretreatment steps outlined in the manufacturer's protocol, which may include lysis of red blood cells.

3. Assay Procedure:

  • Add standards and prepared patient samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated CsA and incubate to allow for competitive binding.

  • Wash the plate to remove unbound components.

  • Add a substrate solution that will react with the bound enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[14]

4. Quantification:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.

  • The concentration of Cyclosporin A in the patient samples is determined by interpolating their absorbance values from the standard curve.[14]

Conclusion

The choice between LC-MS/MS and immunoassay for Cyclosporin A monitoring depends on the specific needs of the laboratory.

  • LC-MS/MS is the superior method in terms of accuracy and specificity, as it is not susceptible to interference from CsA metabolites.[6][15] It is the recommended method when precise and reliable measurements are crucial, especially in complex patient populations such as liver transplant recipients where metabolite accumulation can be significant.[10]

  • Immunoassays offer advantages in terms of ease of use, automation, and faster turnaround times, making them suitable for routine monitoring in high-volume clinical laboratories.[3][10] However, it is important to be aware of their potential for overestimation and the resulting positive bias compared to LC-MS/MS.[7][8][16] When using immunoassays, it is advisable for a given patient's samples to be analyzed consistently by the same laboratory and method to minimize variability.[17]

For researchers and drug development professionals, understanding the nuances of these analytical methods is essential for the accurate interpretation of pharmacokinetic and pharmacodynamic data, and ultimately, for the safe and effective use of Cyclosporin A.

References

The Analytical Edge: A Comparative Guide to Internal Standards for Cyclosporin A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic drug monitoring (TDM) for immunosuppressants, the accurate and precise quantification of Cyclosporin A (CsA) is paramount for optimizing patient outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides a comparative analysis of Cyclosporin A acetate-d4 and other commonly used internal standards, focusing on linearity, accuracy, and precision to aid researchers, scientists, and drug development professionals in their selection process.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process. Both isotopically labeled internal standards (ILISs) and analog internal standards (ANISs) are utilized for CsA quantification. ILISs, such as this compound and Cyclosporin A-d12, are generally considered superior as they co-elute with the analyte and have very similar physicochemical properties.[3] ANISs, like Cyclosporin D, are structurally similar but chromatographically separable from the analyte.

Internal Standard TypeInternal StandardLinearity (r²)Accuracy (% Bias)Precision (% CV)Reference
Isotopically Labeled (ILIS) Cyclosporin A-d4>0.99Within-run: -1.4 to 14.9% Between-run: -4.7 to 14.3%Within-run: 2.3 to 5.6% Between-run: 4.7 to 9.2%[4]
Isotopically Labeled (ILIS) Cyclosporin A-d12>0.999Median Accuracy: -2.1% (91-110% Trueness)Within-day: <10% Between-day: <8%[1][3]
Analog (ANIS) Cyclosporin DNot explicitly statedMedian Accuracy: -2.0% (91-110% Trueness)Within-day: <10% Between-day: <8%[3]
Analog (ANIS) Ascomycin≥ 0.999Intra- and Interday: <15% deviationIntra- and Interday: <15% CV[5][6]

Note: The data presented is a synthesis from multiple studies and direct head-to-head comparison under identical experimental conditions may not be available. The performance of an internal standard can be influenced by the specific LC-MS/MS method and matrix used.

One study noted that internal standards with fewer isotopic labels, such as CsA-d4, could potentially pose a challenge to accuracy due to isotope abundance contributions.[1] However, another study demonstrated excellent accuracy and precision using CsA-d4.[4] A direct comparison between ILISs (including CsA-d12) and ANISs (Cyclosporin D) concluded that while ILISs are generally preferred, they may not always be essential, as both types of standards provided clinically acceptable results in their validated method.[3]

Experimental Protocols

The following are generalized experimental protocols for the quantification of Cyclosporin A in whole blood using LC-MS/MS, based on methodologies described in the literature.[1][5][7][8]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting CsA from whole blood.

  • Sample Aliquoting: Take a known volume of EDTA anti-coagulated whole blood (e.g., 20-100 µL).[1][6][8]

  • Addition of Internal Standard and Precipitant: Add a protein precipitation solution containing the internal standard (e.g., this compound, Cyclosporin A-d12, or Cyclosporin D) in a solvent like methanol or acetonitrile.[1][5][7] Zinc sulfate is sometimes included in the precipitation reagent to enhance protein removal.[1][8]

  • Vortexing: Vortex the mixture vigorously for at least 20-30 seconds to ensure thorough mixing and protein denaturation.[1][6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000-15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[1][5][6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[5][6]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used (e.g., 50x2.1 mm, 2.7 µm).[1]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and an organic phase (e.g., methanol with 0.1% formic acid and 2 mM ammonium acetate).[5][7]

    • Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.[1][5]

    • Column Temperature: The column is often heated (e.g., 40-60°C) to improve peak shape and reduce run time.[4][5]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[1][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][7]

    • MRM Transitions:

      • Cyclosporin A: The ammonium adduct [M+NH4]+ is often monitored. A common transition is m/z 1220.0 → 1203.0.[6]

      • Cyclosporin A-d12: m/z 1232.0 → 1215.2.[1]

      • The specific transitions for this compound would be determined by its exact mass.

Visualizing the Method and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Cyclosporin A.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Whole Blood Sample s2 Add Internal Standard (e.g., CsA acetate-d4) & Protein Precipitant s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Collect Supernatant s3->s4 a1 Inject into UPLC/HPLC System s4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 a4 Data Acquisition & Quantification a3->a4 cyclosporin_a_pathway cluster_nucleus Inside Nucleus CsA Cyclosporin A Complex CsA-Cyclophilin Complex CsA->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin (PP2B) Complex->Calcineurin Inhibits NFAT NFAT (dephosphorylated) (Active) Calcineurin->NFAT Dephosphorylates NFATp NFAT (phosphorylated) (Inactive) NFATp->Calcineurin Nucleus Nucleus NFAT->Nucleus Gene IL-2 Gene Transcription TCell T-Cell Activation Gene->TCell Leads to

References

A Comparative Guide to Inter-laboratory Quantification of Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Cyclosporin A (CsA) in whole blood, a critical practice for therapeutic drug monitoring in transplant patients and other clinical applications. The performance of various techniques is supported by experimental data from inter-laboratory comparison studies and proficiency testing schemes. Detailed methodologies for the key analytical techniques are also provided to aid in the establishment and validation of these assays.

Introduction to Cyclosporin A and the Need for Accurate Quantification

Cyclosporin A is a potent immunosuppressant widely used to prevent organ rejection in transplant recipients and to treat various autoimmune diseases.[1] However, CsA has a narrow therapeutic window, meaning the range between effective concentrations and those causing toxicity is small.[1] Sub-optimal doses can lead to graft rejection, while excessive levels can cause severe side effects, most notably nephrotoxicity.[1] Therefore, accurate and precise quantification of CsA in whole blood is essential for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing adverse effects.

Inter-laboratory comparison studies and external quality assessment (EQA) schemes are vital for ensuring the reliability and comparability of CsA measurements across different laboratories and analytical platforms. These programs help to identify biases in various methods and promote the standardization of CsA quantification.

Overview of Quantification Methods

The primary methods for quantifying Cyclosporin A in clinical and research laboratories can be broadly categorized into two groups: chromatographic methods and immunoassays.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for CsA quantification due to their high specificity and accuracy.[2][3] LC-MS/MS, in particular, can distinguish the parent CsA molecule from its numerous metabolites, which can cross-react in immunoassays.[3]

  • Immunoassays: These methods utilize antibodies specific to CsA and are widely used due to their high throughput, automation, and ease of use. Common immunoassay techniques include Chemiluminescent Microparticle Immunoassay (CMIA), Electrochemiluminescence Immunoassay (ECLIA), Antibody-Conjugated Magnetic Immunoassay (ACMIA), Cloned Enzyme Donor Immunoassay (CEDIA), and Fluorescence Polarization Immunoassay (FPIA).[4][5][6][7][8] While convenient, the specificity of immunoassays can be a concern due to potential cross-reactivity with CsA metabolites.[4][6]

Comparative Performance Data

The following tables summarize quantitative data from various inter-laboratory comparison studies, highlighting the performance of different Cyclosporin A quantification methods.

Table 1: Comparison of Immunoassays to LC-MS/MS (Reference Method)

Immunoassay MethodBias vs. LC-MS/MSProportional Bias (Slope)Constant Bias (Intercept)Correlation (r)Reference
ECLIA2.07%0.9431.60 µg/L>0.94[6]
CMIA~18% higher1.18-5.85 ng/mL-[9]
ACMIANo significant bias--Linear relationship[5]
CEDIA----
FPIA----

Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison between all methods based solely on this table should be done with caution.

Table 2: Precision of Cyclosporin A Quantification Methods

MethodWithin-Run Precision (CV%)Between-Run/Intermediate Precision (CV%)Reference
LC-MS/MS<8%<8%[10]
ECLIA<9%<9%[8]
CMIA--
ACMIA--
CEDIA--
FPIA--

CV% (Coefficient of Variation) is a measure of relative variability.

Experimental Protocols

Detailed methodologies for the principal analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the reference method for its high specificity and sensitivity.

1. Sample Preparation (Protein Precipitation): [2][3]

  • To 100 µL of EDTA whole blood, add 200 µL of a precipitation reagent (e.g., methanol or acetonitrile containing an internal standard like CsA-d12 or ascomycin).
  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.
  • Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
  • Transfer the clear supernatant to a clean tube or vial for injection into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A C18 or similar reversed-phase column is typically used (e.g., 50x2.1 mm, 2.7 µm).[2]
  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) is employed.
  • Flow Rate: A typical flow rate is around 0.5 mL/min.[2]
  • Injection Volume: 10 µL of the prepared sample is injected.

3. Tandem Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both CsA and the internal standard. For example, a common transition for CsA is m/z 1220.0 -> 1203.0 (ammoniated adduct).

4. Quantification:

  • A calibration curve is generated using calibrators of known CsA concentrations in a whole blood matrix.
  • The concentration of CsA in patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Automated Immunoassays

The following provides a general overview of the workflow for automated immunoassays. Specific protocols may vary depending on the manufacturer and instrument.

1. Sample Pre-treatment: [7][11]

  • Whole blood samples are often pre-treated with a lysing reagent to release CsA from red blood cells.
  • For some methods, a protein precipitation step followed by centrifugation may be required to separate the supernatant for analysis.[7]

2. Automated Analysis:

  • The pre-treated sample is loaded onto the automated analyzer.
  • The instrument automatically performs the immunoassay, which typically involves the binding of CsA to a specific antibody.
  • The detection principle varies by assay type (e.g., chemiluminescence, electrochemiluminescence, fluorescence polarization).

3. Calibration and Quality Control:

  • The assay is calibrated using a set of calibrators provided by the manufacturer.
  • Quality control materials at different concentration levels are run regularly to ensure the accuracy and precision of the assay.

Visualizations

Experimental Workflow for Inter-laboratory Comparison

G cluster_0 Coordinating Center cluster_1 Participating Laboratories cluster_2 Data Analysis and Reporting A Sample Preparation (Pooling and Aliquoting) B Sample Distribution A->B C Sample Analysis (LC-MS/MS, Immunoassays) B->C D Data Submission C->D E Statistical Analysis (Bias, Precision) D->E F Report Generation E->F

Caption: Workflow of a typical inter-laboratory comparison for Cyclosporin A.

Cyclosporin A Signaling Pathway

TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Signal IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFATp NFAT (phosphorylated) - Cytoplasm - Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) - Nucleus - NFATp->NFAT Translocation Gene Gene Transcription (e.g., IL-2) NFAT->Gene Activates CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Complex Cyclosporin A- Cyclophilin Complex CyclosporinA->Complex Cyclophilin->Complex Complex->Calcineurin Inhibits

Caption: Inhibition of the Calcineurin-NFAT pathway by Cyclosporin A.

References

Performance evaluation of Cyclosporin A acetate-d4 in different mass spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Cyclosporin A acetate-d4 as an internal standard in the quantitative analysis of Cyclosporin A (CsA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from various studies to offer insights into its utility across different mass spectrometry platforms for therapeutic drug monitoring (TDM).

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation and for treating autoimmune disorders.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, accurate and precise monitoring of CsA concentrations in whole blood is crucial for effective patient management.[2][3] While immunoassays are available, LC-MS/MS is considered the gold standard for CsA quantification due to its high accuracy, specificity, and sensitivity.[1][4][5] The use of a stable isotope-labeled internal standard (ILIS), such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.[6][7]

Comparative Performance Data

The following tables summarize the performance characteristics of LC-MS/MS methods utilizing deuterated Cyclosporin A internal standards, including d4 and d12 analogs, on various mass spectrometer systems. While direct head-to-head comparisons of this compound across different instruments are limited in the literature, this compilation of data from individual studies provides a valuable overview of its performance.

Table 1: Linearity and Sensitivity of CsA Quantification using Deuterated Internal Standards

Mass Spectrometer TypeInternal StandardLinear Range (ng/mL)LLOQ (ng/mL)Reference
Triple QuadrupoleCyclosporin A-d125.85 - 1,890.005.85[4]
Q Exactive (High-Resolution MS)Cyclosporin A-d4Not specifiedNot specified[2]
Not specifiedCyclosporin A-d42 - 12502[6]
Triple QuadrupoleCyclosporin A-d4Not specifiedNot specified[3]
TOF-SIMSNot specified25 - 200023[8]
MALDI/TOF-MSNot specified25 - 200033[8]
Tandem Mass SpectrometerCyclosporin D (analog)5 - 1000Not specified[9]
UPLC-TMSCyclosporin D (analog)Not specified2.5[10]

Table 2: Precision and Accuracy of CsA Quantification using Deuterated Internal Standards

Mass Spectrometer TypeInternal StandardWithin-run Precision (%CV)Between-run Precision (%CV)Accuracy/TruenessReference
Triple QuadrupoleCyclosporin A-d12< 4.15%Not specifiedBias within ±25%[4]
Q Exactive (High-Resolution MS)Cyclosporin A-d42.3 - 5.6%4.7 - 9.2%95.3 - 114.3%[2]
Not specifiedCyclosporin A-d40.9 - 14.7%2.5 - 12.5%89 - 138% (Intra-assay), 90 - 113% (Inter-assay)[6]
TOF-SIMSNot specified3 - 5%Not specifiedGood agreement with HPLC[8]
MALDI/TOF-MSNot specified4 - 8%Not specifiedGood agreement with HPLC[8]
Tandem Mass SpectrometerCyclosporin D (analog)11.1% (at 10 µg/l), 2.8% (at 800 µg/l)Not specified95.4 - 102.0%[9]
UPLC-TMSCyclosporin D (analog)< 8%< 8%Bias < 5%[10]

Experimental Protocols

The methodologies outlined below are representative of typical LC-MS/MS workflows for the quantification of Cyclosporin A in whole blood using a deuterated internal standard.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.[4]

  • Sample Aliquoting: Take a small volume of EDTA anti-coagulated whole blood (e.g., 20-100 µL).[4][9]

  • Addition of Internal Standard and Precipitant: Add a precipitant solution containing the internal standard (e.g., this compound in methanol or acetonitrile with 0.05 M zinc sulfate).[4][10] The concentration of the internal standard should be optimized for the specific assay.

  • Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve Cyclosporin A from other endogenous components and potential metabolites, thereby minimizing matrix effects.[11]

  • Column: A C18 reversed-phase column is frequently used (e.g., 50x2.1 mm, 2.7 µm particle size).[2][4]

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 2 mM ammonium acetate and 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[2][4]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.[4]

  • Column Temperature: The column is often heated (e.g., 40-60°C) to improve peak shape and reduce viscosity.[2][4]

Mass Spectrometry

Detection is performed using a tandem mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer, operating in positive electrospray ionization (ESI) mode.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for triple quadrupole instruments.[3] For high-resolution instruments, full scan mode may be utilized.[2]

  • MRM Transitions:

    • Cyclosporin A: The specific precursor and product ions may vary slightly depending on the adduct formed (e.g., [M+H]+, [M+NH4]+, [M+Na]+). A common transition is for the ammonium adduct.[12]

    • This compound: The transition will be shifted by the mass of the deuterium and acetate group. For example, a precursor ion of m/z 1223.9 and a product ion of m/z 1206.8 have been reported for Cyclosporin A-d4.[3]

  • Optimization: Source parameters such as drying gas temperature and flow, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity.[3]

Visualizations

G Experimental Workflow for CsA Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis WholeBlood Whole Blood Sample Add_IS Add this compound & Protein Precipitant WholeBlood->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (CsA / CsA-d4) Peak_Integration->Ratio_Calculation Concentration Determine CsA Concentration (Calibration Curve) Ratio_Calculation->Concentration

Caption: Workflow for Cyclosporin A analysis.

G Principle of Stable Isotope-Labeled Internal Standard cluster_variability Sources of Variability Analyte Cyclosporin A (Analyte) Sample Biological Sample Analyte->Sample IS This compound (IS) IS->Sample Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction LC LC Separation Extraction->LC Loss Sample Loss MS MS Detection LC->MS Matrix Matrix Effects Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Ionization Ion Suppression/ Enhancement Quantification Accurate Quantification Ratio->Quantification Ratio->Matrix Corrects for Ratio->Ionization Corrects for Ratio->Loss Corrects for

Caption: Use of an internal standard in analysis.

Discussion

The use of a stable isotope-labeled internal standard, such as this compound, is paramount for robust and reliable quantification of Cyclosporin A by LC-MS/MS. These internal standards co-elute with the analyte and experience similar matrix effects, which are a significant challenge in bioanalysis.[7][13] Matrix effects can cause ion suppression or enhancement, leading to inaccurate results if not properly corrected.[7][11] Studies have shown that deuterated internal standards effectively compensate for these effects.[6]

While both Cyclosporin A-d4 and -d12 have been successfully used, some literature suggests that internal standards with a higher degree of deuteration may offer better accuracy by minimizing isotopic crosstalk.[1][4] However, the data presented in this guide indicates that methods employing Cyclosporin A-d4 achieve excellent precision and accuracy, making it a suitable choice for TDM.

The choice of mass spectrometer also influences method performance. High-resolution mass spectrometers, like the Q Exactive, offer high sensitivity and specificity, while triple quadrupole instruments are workhorses in clinical laboratories, providing excellent performance in high-throughput environments.[2][4] Time-of-flight (TOF) instruments have also been demonstrated for CsA analysis, showing good agreement with established HPLC methods.[8]

References

The Gold Standard in Bioanalysis: Why a Stable Isotope-Labeled Internal Standard is the Superior Choice

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of stable isotope-labeled internal standards in achieving accurate and reliable bioanalytical data.

In the landscape of bioanalysis, particularly in regulated environments, the pursuit of accuracy and precision is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the quality and reliability of quantitative data. While various types of internal standards exist, including analogs and homologs, the use of a stable isotope-labeled internal standard (SIL-IS) has emerged as the gold standard. This guide provides a detailed comparison, supported by experimental data, to justify the use of SIL-ISs in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The Challenge of Bioanalysis: Variability and the Matrix Effect

Bioanalytical methods involve the quantification of drugs and their metabolites in complex biological matrices such as plasma, blood, and urine. These matrices are inherently variable and contain numerous endogenous components that can interfere with the analysis. This interference, known as the "matrix effect," can lead to the suppression or enhancement of the analyte's signal, resulting in inaccurate and imprecise measurements.[1][2] An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process—from sample preparation to detection—to compensate for these variabilities.

Stable Isotope-Labeled Internal Standards: The Ideal Compensator

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][3] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the key to its superiority.

Key Advantages of SIL-IS:

  • Co-elution with the Analyte: SIL-ISs typically co-elute with the analyte during chromatographic separation. This ensures that both compounds experience the same degree of matrix-induced ion suppression or enhancement at the same point in time, allowing for effective compensation.

  • Similar Extraction Recovery: Having virtually identical chemical properties, the SIL-IS and the analyte will exhibit the same behavior during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1] This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS.

  • Improved Accuracy and Precision: By effectively compensating for variability in sample preparation and matrix effects, SIL-ISs lead to significantly improved accuracy and precision of the analytical method.

Head-to-Head Comparison: SIL-IS vs. Analog IS

Analog internal standards are structurally similar to the analyte but are not isotopically labeled. While they can offer some degree of compensation, their different chemical structures can lead to different chromatographic retention times and varying susceptibility to matrix effects.

The following tables summarize experimental data from published studies, highlighting the superior performance of SIL-ISs compared to analog internal standards.

Table 1: Comparison of Assay Performance for the Anticancer Agent Kahalalide F
ParameterAnalog Internal StandardStable Isotope-Labeled (D8) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation 8.6 (n=284)7.6 (n=340)
Statistical Significance (Variance) p=0.02 (significantly higher variance)-
Statistical Significance (Bias) p<0.0005 (significant deviation from 100%)p=0.5 (no significant deviation from 100%)

Data adapted from a study on the LC-MS/MS assay of kahalalide F.

As the data clearly indicates, the use of a SIL-IS for the analysis of kahalalide F resulted in a significant improvement in both the precision (lower variance) and accuracy (bias closer to 100%) of the assay.

Table 2: Performance Comparison for the Immunosuppressant Everolimus
ParameterAnalog IS (32-desmethoxyrapamycin)SIL-IS (everolimus-d4)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Total Coefficient of Variation (%) 4.3 - 7.24.3 - 7.2
Correlation with Independent LC-MS/MS Method (Slope) 0.830.95
Correlation Coefficient (r) > 0.98> 0.98

Data from a comparative study on the quantification of everolimus.

In this study, while both internal standards showed acceptable performance, the SIL-IS demonstrated a more favorable comparison with an independent method, as indicated by a slope closer to 1.

Table 3: Matrix Effect and Validation Parameters for Tacrolimus Determination
ParameterAnalog IS (Ascomycin)SIL-IS (Tacrolimus-¹³C,D₂)
Mean Matrix Effect on Analyte (%) -29.07-16.04
Mean Matrix Effect on IS (%) -28.41-16.64
Imprecision (CV%) < 3.63< 3.09
Accuracy (%) 97.35 - 101.7199.55 - 100.63

Data from a study on the LC-MS/MS method for tacrolimus in whole blood.

This data illustrates that while a well-chosen analog IS can provide good compensation for matrix effects, the SIL-IS still demonstrates slightly better precision and accuracy.

Experimental Protocols

To achieve the results presented above, rigorous bioanalytical method validation is essential. Below are detailed methodologies for key experiments cited in the justification of using a SIL-IS.

General Bioanalytical LC-MS/MS Workflow

A typical quantitative bioanalysis workflow using an internal standard involves the following steps:

  • Sample Aliquoting: An exact volume of the biological matrix (e.g., plasma) is transferred to a clean tube.

  • Internal Standard Spiking: A known amount of the internal standard (SIL-IS or analog IS) in solution is added to each sample, calibrant, and quality control (QC) sample.

  • Sample Preparation: The proteins in the sample are precipitated, and/or the analyte is extracted from the matrix. Common techniques include:

    • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte and IS is then transferred for analysis.

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).

    • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.

  • Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS system.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analyte and IS are separated chromatographically and detected by the mass spectrometer.

  • Data Processing: The peak areas of the analyte and the IS are measured. The ratio of the analyte peak area to the IS peak area is used to construct a calibration curve and to quantify the analyte concentration in the unknown samples.

Assessment of Matrix Effects

A critical experiment in method development and validation is the assessment of matrix effects. This can be done qualitatively and quantitatively.

1. Qualitative Assessment by Post-Column Infusion:

  • Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

  • Procedure:

    • A standard solution of the analyte is continuously infused into the LC flow after the analytical column and before the mass spectrometer ion source.

    • A blank, extracted biological matrix sample is injected onto the LC column.

    • The signal of the infused analyte is monitored throughout the chromatographic run.

    • Any deviation (dip or peak) from the stable baseline signal indicates the presence of a matrix effect at that retention time.

2. Quantitative Assessment by Post-Extraction Spiking:

  • Objective: To quantify the extent of matrix-induced signal suppression or enhancement.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte spiked in a pure solution (neat solution).

      • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

      • Set C: Blank matrix spiked with the analyte before extraction.

    • Analyze all three sets of samples by LC-MS/MS.

    • The matrix effect is calculated as the ratio of the peak area of the analyte in Set B to the peak area in Set A. A ratio of <1 indicates ion suppression, while a ratio of >1 indicates ion enhancement.

    • The recovery is calculated as the ratio of the peak area of the analyte in Set C to the peak area in Set B.

Visualizing the Advantage: Workflow and Matrix Effect Compensation

The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the logical relationship of how a SIL-IS effectively compensates for matrix effects compared to an analog IS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard (SIL-IS or Analog) Sample->Add_IS Aliquot Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Injection Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Matrix_Effect_Compensation cluster_analyte Analyte cluster_matrix Matrix Effect cluster_result Result Analyte Analyte Signal Matrix Ion Suppression Analyte->Matrix Affected by SIL_IS SIL-IS Signal SIL_IS->Matrix Equally Affected by (Co-elution) Analog_IS Analog IS Signal Analog_IS->Matrix Differentially Affected by (Different Retention Time) Accurate Accurate Quantification (Ratio is Constant) Matrix->Accurate Compensation by SIL-IS Inaccurate Inaccurate Quantification (Ratio Varies) Matrix->Inaccurate Inadequate Compensation by Analog IS

References

A Comparative Guide to Internal Standards for Cyclosporin A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Cyclosporin A (CsA) by mass spectrometry, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. While Cyclosporin A acetate-d4 has been a common choice, several alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable internal standard for your specific analytical needs.

Alternatives to this compound

The primary alternatives to this compound can be categorized into two main groups: other stable isotope-labeled (SIL) analogs of Cyclosporin A and structural analogs.

  • Stable Isotope-Labeled (SIL) Analogs: These are considered the gold standard for internal standardization in mass spectrometry. They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects.

    • Cyclosporin A-d12: A more heavily deuterated version of Cyclosporin A. The higher mass difference from the native analyte reduces the potential for isotopic cross-contribution.

    • ¹³C- or ¹⁵N-labeled Cyclosporin A: These are generally considered more stable than deuterated standards, with a lower risk of isotopic exchange. However, their synthesis is more complex and costly.[1][2]

  • Structural Analogs: These are molecules with similar chemical structures and physicochemical properties to the analyte. They are often more cost-effective than SIL standards but may not perfectly mimic the analyte's behavior during sample preparation and ionization.

    • Cyclosporin D (CsD): A naturally occurring analog of Cyclosporin A, differing by a single amino acid substitution. It is a widely used alternative internal standard.[3][4]

Performance Comparison

The selection of an internal standard should be based on a thorough evaluation of its performance in terms of accuracy, precision, and its ability to compensate for matrix effects. The following table summarizes the performance of different internal standards for Cyclosporin A quantification based on published studies.

Internal StandardAnalyteMatrixKey Performance MetricsReference
Cyclosporin A-d12 Cyclosporin AWhole BloodLinearity: 2 - 1250 ng/mL (r² > 0.997)Intra-assay Precision (CV): 0.9 - 14.7%Inter-assay Precision (CV): 2.5 - 12.5%Accuracy: 89 - 138%[5]
Cyclosporin D Cyclosporin AWhole BloodA study comparing CsA-d12, CsD, and ascomycin found that while all performed adequately, the stable isotope-labeled standard (CsA-d12) was superior in compensating for matrix effects, with some patient sample results differing by 60-150% when calculated with CsD versus CsA-d4.[3][5]
Ascomycin Cyclosporin AWhole BloodWhile sometimes used, ascomycin is structurally more similar to tacrolimus and may not be the optimal choice for Cyclosporin A analysis due to differences in extraction recovery and ionization efficiency.[3]
Cyclosporin A-d4 Cyclosporin AWhole BloodA study noted that internal standards with fewer isotopes, like CsA-d4, can pose a challenge to accuracy due to isotope abundance contributions.[6]

Experimental Methodologies

The following sections provide detailed experimental protocols for the analysis of Cyclosporin A using different internal standards.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Cyclosporin A from whole blood samples.

  • To 50 µL of calibrator, quality control, or patient whole blood, add 100 µL of a precipitation reagent (e.g., zinc sulfate in methanol) containing the internal standard (e.g., Cyclosporin A-d12 at a concentration of 30 ng/mL).[7]

  • Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of Cyclosporin A.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm) is commonly used.[6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 2 mM ammonium acetate and 0.1% formic acid in water and B) methanol is often employed.[6]

  • Flow Rate: A flow rate of 0.5 mL/min is typical.[6]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

Mass Transitions:

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Cyclosporin A1202.81184.8
Cyclosporin A-d121214.91196.9
Cyclosporin D1216.81198.8

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow for internal standard-based quantification and the decision-making process for selecting an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Whole Blood Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: General experimental workflow for Cyclosporin A quantification.

decision_tree Start Start: Select Internal Standard Budget Budget Constraints? Start->Budget High_Accuracy Highest Accuracy Required? Budget->High_Accuracy Low SIL Use Stable Isotope-Labeled (SIL) IS Budget->SIL High Analog Use Structural Analog (e.g., CsD) Budget->Analog Very Low Heavy_SIL Consider ¹³C/¹⁵N or Heavily Deuterated (d12) High_Accuracy->Heavy_SIL Yes Deuterated Deuterated (d4) may suffice High_Accuracy->Deuterated No SIL->Heavy_SIL

Caption: Decision tree for internal standard selection.

Conclusion

While this compound is a viable internal standard, alternatives such as the more heavily labeled Cyclosporin A-d12 or structural analogs like Cyclosporin D offer distinct advantages and disadvantages. For the highest level of accuracy and to most effectively compensate for matrix effects, a stable isotope-labeled internal standard that is sufficiently mass-differentiated from the analyte, such as Cyclosporin A-d12, is the preferred choice. However, for routine analyses where cost is a significant factor, a well-validated method using a structural analog like Cyclosporin D can also provide reliable results. The ultimate decision should be based on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the complexity of the sample matrix.

References

Safety Operating Guide

Proper Disposal of Cyclosporin A Acetate-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Cyclosporin A acetate-d4, a deuterated analog of the immunosuppressant drug Cyclosporin A. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Cyclosporin A and its derivatives are potent compounds that require careful management throughout their lifecycle, including disposal. Due to its pharmacological activity and potential hazards, including carcinogenicity and reproductive toxicity, all waste containing this compound must be treated as hazardous chemical waste.[1][2][3] Adherence to proper disposal protocols is critical to protect personnel and the environment.

Step-by-Step Disposal Procedures

The following procedures outline the necessary steps for the safe disposal of this compound and associated contaminated materials. These steps are based on general hazardous waste management principles and should be adapted to comply with specific institutional and local regulations.

  • Personal Protective Equipment (PPE): Before handling any waste materials, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves. For procedures that may generate aerosols, a certified chemical fume hood should be used.

  • Segregation of Waste: All waste streams must be properly segregated. Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste Disposal:

    • Unused or Expired Compound: The original vial containing this compound should be placed in a designated hazardous waste container. Do not attempt to empty or rinse the vial.

    • Contaminated Labware: All disposable materials that have come into contact with this compound, such as pipette tips, weighing boats, and absorbent pads, must be collected in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

  • Liquid Waste Disposal:

    • Stock Solutions and Dilutions: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used.

    • Solvent Rinses: Any solvents used to rinse non-disposable glassware or equipment that was in contact with the compound should also be collected as hazardous liquid waste.

  • Decontamination of Reusable Glassware: Reusable glassware can be decontaminated by triple rinsing with a suitable solvent, such as 70% ethanol.[4] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4]

  • Sharps Disposal: Needles and syringes used for handling solutions of this compound must be disposed of in a designated sharps container intended for incineration.[4] Do not recap, bend, or break needles.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent(s), and the approximate concentration and volume. Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel.

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[4] Do not dispose of any this compound waste down the drain or in the regular trash.

Quantitative Data on Hazardous Waste Classification

While Cyclosporin A itself is not specifically listed with a regulatory concentration limit under the EPA's Resource Conservation and Recovery Act (RCRA), waste is often classified as hazardous based on its characteristics, such as toxicity.[1][5][6] The following table provides examples of regulatory levels for certain toxic contaminants as defined by the EPA's Toxicity Characteristic Leaching Procedure (TCLP). If a waste extract contains a contaminant at a concentration equal to or greater than the level shown, it is classified as hazardous waste. This table is for illustrative purposes to demonstrate how quantitative thresholds are applied to chemical waste.

EPA HW No.ContaminantRegulatory Level (mg/L)
D018Benzene0.5
D019Carbon tetrachloride0.5
D022Chloroform6.0
D007Chromium5.0
D0281,2-Dichloroethane0.5
D035Methyl ethyl ketone200.0
D039Tetrachloroethylene0.7
D040Trichloroethylene0.5

Source: U.S. Environmental Protection Agency (EPA), 40 CFR § 261.24[5][6]

Experimental and Disposal Workflow

The following diagram illustrates a typical laboratory workflow involving this compound as an internal standard in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and the subsequent waste disposal process.

G cluster_experiment Experimental Workflow cluster_disposal Disposal Workflow prep Sample Preparation (Spiking with this compound) lcms LC-MS Analysis prep->lcms Inject Sample solid_waste Solid Waste (Pipette tips, vials, gloves) prep->solid_waste Generate Contaminated Solids liquid_waste Liquid Waste (Unused solutions, solvent rinses) prep->liquid_waste Generate Liquid Waste sharps_waste Sharps Waste (Syringes, needles) prep->sharps_waste Generate Sharps Waste data Data Acquisition & Analysis lcms->data Generate Data hw_collection Hazardous Waste Collection (Labeled & Sealed Containers) solid_waste->hw_collection liquid_waste->hw_collection sharps_waste->hw_collection ehs_pickup EHS Pickup & Final Disposal hw_collection->ehs_pickup

Caption: Experimental and Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling Cyclosporin A Acetate-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Cyclosporin A acetate-d4, a deuterated analog of the potent immunosuppressant Cyclosporin A, requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific operational questions.

Hazard Identification and Personal Protective Equipment (PPE)

Cyclosporin A and its derivatives are classified as hazardous substances. The primary risks include acute oral toxicity, potential carcinogenicity, and reproductive hazards.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves. Double gloving is recommended.[4][5]To prevent skin contact and absorption. Double gloving provides an additional barrier.
Eye Protection ANSI-approved safety glasses or chemical splash goggles.[4][5]To protect eyes from splashes or aerosols.
Body Protection A lab coat, disposable gowns with tight-fitting cuffs that close in the back, and full-length pants.[4][6]To prevent contamination of personal clothing and skin.
Footwear Closed-toe shoes.[4]To protect feet from spills.
Respiratory Protection Generally not required for normal use in a certified chemical fume hood. If aerosols or vapors are generated, an air-purifying respirator with organic vapor and HEPA cartridges (P100) may be necessary.To prevent inhalation of airborne particles.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the key steps for preparation, handling, and cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Certified Chemical Fume Hood prep_ppe->prep_hood Proceed to prep_surface Cover Work Surface with Absorbent Material prep_hood->prep_surface Then handle_weigh Weigh/Prepare this compound prep_surface->handle_weigh Ready for handle_exp Conduct Experiment handle_weigh->handle_exp Followed by clean_decontaminate Decontaminate Surfaces (Triple Wipe with 70% Ethanol) handle_exp->clean_decontaminate After Experiment disp_solid Collect Solid Waste in Labeled Hazardous Waste Container handle_exp->disp_solid Generate disp_sharps Dispose of Sharps in Designated Container handle_exp->disp_sharps Generate disp_liquid Collect Liquid Waste in Labeled Hazardous Waste Container handle_exp->disp_liquid Generate clean_glassware Decontaminate Reusable Glassware (Triple Rinse) clean_decontaminate->clean_glassware And clean_ppe Doff PPE Correctly clean_glassware->clean_ppe Finally clean_ppe->disp_solid Dispose of Contaminated PPE disp_pickup Arrange for Hazardous Waste Pickup disp_solid->disp_pickup disp_sharps->disp_pickup disp_liquid->disp_pickup

Workflow for Safe Handling and Disposal of this compound.

Experimental Protocols: Step-by-Step Guidance

Preparation of Solutions:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in the table above. Double gloving is advised.[4]

  • Prepare the Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[4][5] The work surface should be covered with an absorbent, disposable liner.[4]

  • Weighing and Reconstitution:

    • Carefully weigh the required amount of the compound, avoiding the generation of dust.

    • Reconstitute the compound using the appropriate solvent as per your experimental protocol.

    • Ensure all containers are securely sealed when not in use.[5]

Cleanup and Decontamination:

  • Surface Decontamination: After handling, decontaminate all work surfaces by wiping them down three times (triple wipe) with a fresh 70% ethanol solution.[4] Use a new cloth for each wipe.

  • Glassware Decontamination: Reusable glassware and non-porous materials can be decontaminated by rinsing them three times (triple rinse) with a 70% ethanol solution.[4]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

Waste TypeDisposal Procedure
Unused/Leftover Compound Collect for disposal as hazardous waste.[4]
Contaminated Solid Waste All materials that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) must be disposed of as hazardous waste.[4] Place in a clearly labeled, sealed container for hazardous waste.
Contaminated Liquid Waste Collect in a designated, labeled hazardous waste container. Do not dispose of down the drain.
Contaminated Sharps Needles and syringes must be disposed of in a designated sharps container destined for incineration.[4]

Final Disposal:

All hazardous waste containing this compound should be disposed of through incineration by an approved hazardous waste management facility, in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EH&S) office to arrange for waste pickup.[4]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。